2-(2-Aminobut-3-enyl)malonic Acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminobut-3-enyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-4(8)3-5(6(9)10)7(11)12/h2,4-5H,1,3,8H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFHTSLGFACKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(C(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378466-25-1 | |
| Record name | 2-((2RS)-2-Aminobut-3-enyl)propanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1378466251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2RS)-2-AMINOBUT-3-ENYL)PROPANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PRQ2V681K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-(2-Aminobut-3-enyl)malonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Aminobut-3-enyl)malonic acid, a known impurity of the anti-epileptic drug Vigabatrin. The information presented herein is compiled from scientific literature and is intended to support research and development activities in the pharmaceutical industry.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2][3][4][5][6] |
| Synonyms | Vigabatrin USP impurity-E, 2-[(2RS)-2-aminobut-3-enyl]propanedioic Acid | [1][6] |
| CAS Number | 1378466-25-1 | [7][8] |
| Molecular Formula | C₇H₁₁NO₄ | [7] |
| Molecular Weight | 173.17 g/mol | [7] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process involving the alkylation of diethyl malonate followed by hydrolysis. The following experimental protocol is based on established synthetic routes for related compounds and impurities of Vigabatrin.[1][5]
Step 1: Synthesis of Diethyl 2-(2-azidobut-3-en-1-yl)malonate
-
To a solution of diethyl malonate (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.0 eq) at room temperature.
-
Stir the mixture for 30 minutes to form the sodium salt of diethyl malonate.
-
Add 1-azido-4-bromobut-2-ene (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography to yield diethyl 2-(2-azidobut-3-en-1-yl)malonate.
Step 2: Synthesis of this compound
-
Dissolve the purified diethyl 2-(2-azidobut-3-en-1-yl)malonate (1.0 eq) in a mixture of aqueous acid (e.g., 6N HCl) and an alcohol (e.g., ethanol).
-
Add a reducing agent, such as triphenylphosphine or catalytic hydrogenation (H₂/Pd-C), to the solution to reduce the azide group to an amine.
-
Heat the reaction mixture to reflux for 8-12 hours to effect both the reduction and the hydrolysis of the ester groups.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the mixture and concentrate under reduced pressure to remove the solvents.
-
Adjust the pH of the aqueous residue to neutral (pH ~7) with a suitable base (e.g., sodium bicarbonate).
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Caption: Synthetic workflow for this compound.
Characterization Data
The structural confirmation of the synthesized this compound is based on spectroscopic analysis.[1][3]
Spectroscopic Data
| Technique | Data |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum should exhibit characteristic peaks for the vinyl protons, the aminomethine proton, the malonic acid proton, and the methylene protons. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The spectrum will show distinct signals for the carboxylic acid carbons, the vinyl carbons, the aminomethine carbon, the malonic acid carbon, and the methylene carbon. |
| IR (Infrared Spectroscopy) | Characteristic absorption bands are expected for the O-H stretch of the carboxylic acids, the N-H stretch of the amine, the C=O stretch of the carboxylic acids, and the C=C stretch of the alkene.[1] |
| MS (Mass Spectrometry) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (173.17). |
Note: For detailed peak assignments and spectra, refer to the supplementary information of the cited literature.[1][4]
Logical Relationships in Synthesis
The synthesis of this compound is a prime example of a malonic ester synthesis, a powerful method for preparing substituted carboxylic acids. The key transformations and their logical connections are outlined below.
Caption: Key chemical principles in the synthesis.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and safety precautions.
References
- 1. Item - Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. [Vigabatrin Related Compound E (30 mg) (this compound)] - CAS [1378466-25-1] [store.usp.org]
Technical Whitepaper: Physicochemical Properties of 2-(2-Aminobut-3-enyl)malonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the known and predicted physicochemical properties of 2-(2-Aminobut-3-enyl)malonic acid, a recognized impurity of the antiepileptic drug Vigabatrin. Due to the limited availability of experimental data for this specific compound, this guide combines predicted values with detailed, standardized experimental protocols for the determination of key physicochemical parameters. This paper serves as a technical resource for researchers and professionals involved in the development, characterization, and quality control of related pharmaceutical compounds.
Introduction
This compound (IUPAC name: 2-(2-aminobut-3-en-1-yl)propanedioic acid) is a molecule of interest primarily due to its identification as "Vigabatrin EP Impurity E," a related substance in the synthesis of the anticonvulsant drug Vigabatrin.[1][2] Vigabatrin acts as an irreversible inhibitor of GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA in the brain.[3][4] Understanding the physicochemical properties of impurities like this compound is critical for drug safety, efficacy, and regulatory compliance.
This whitepaper summarizes the available structural and predicted physicochemical data for this compound. Furthermore, it provides detailed experimental protocols for determining its melting point, solubility, acid dissociation constant (pKa), and stability, which are essential for its proper characterization and handling.
Chemical Identity and Structure
-
Chemical Name: this compound
-
Synonyms: 2-(2-aminobut-3-en-1-yl)propanedioic acid, Vigabatrin EP Impurity E[1][2]
Physicochemical Properties
Quantitative physicochemical data for this compound is sparse in publicly available literature. The following table summarizes predicted and qualitative data.
| Property | Value | Data Type | Reference |
| Boiling Point | 420.1 ± 45.0 °C | Predicted | [5] |
| Density | 1.303 ± 0.06 g/cm³ | Predicted | [5] |
| pKa | 2.58 ± 0.34 | Predicted | [5] |
| Physical Description | Powder | Qualitative | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | Qualitative | [3] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination
This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.
-
Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, mortar and pestle.
-
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[1][7]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[2]
-
Measurement:
-
A preliminary rapid heating is performed to determine an approximate melting range.
-
A second, fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[2]
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]
-
-
Workflow for Melting Point Determination.
Aqueous Solubility Determination
This protocol outlines a gravimetric method for determining the aqueous solubility of an amino acid derivative.
-
Apparatus: Analytical balance, thermostatted shaker, centrifuge, volumetric flasks, micropipettes, drying oven.
-
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.
-
Equilibration: The suspension is agitated in a thermostatted shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid.
-
Analysis: A known volume of the clear supernatant is carefully removed and transferred to a pre-weighed container. The solvent is evaporated in a drying oven until a constant weight is achieved.
-
Calculation: The weight of the dissolved solid is used to calculate the solubility in g/L or mol/L.
-
Workflow for Aqueous Solubility Determination.
pKa Determination by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant(s) by monitoring pH changes during titration with a strong base.
-
Apparatus: pH meter with a combination electrode, burette, magnetic stirrer and stir bar, beaker, standardized strong base solution (e.g., 0.1 M NaOH), standardized strong acid solution (e.g., 0.1 M HCl).
-
Procedure:
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of purified water. The initial pH is adjusted to a low value (e.g., pH 2) with a strong acid to ensure all acidic and amino groups are fully protonated.[9]
-
Titration: The solution is titrated with a standardized strong base, added in small, precise increments. The pH is recorded after each addition, allowing the system to equilibrate.[10]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which are the midpoints of the buffer regions (plateaus) on the curve.[11]
-
Workflow for pKa Determination.
Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.
-
Objective: To develop an HPLC method that can separate the intact compound from its potential degradation products formed under various stress conditions.[5][12]
-
Apparatus: HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry), analytical column (e.g., C18), oven, pH meter.
-
Procedure:
-
Forced Degradation Studies: The compound is subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[13]
-
Method Development:
-
Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is often a starting point. A gradient elution method is typically developed using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) to achieve separation of the parent compound and its degradants.
-
Detection Wavelength: The UV-Vis detector wavelength is selected based on the absorbance maximum of the analyte and its impurities.
-
-
Method Validation: The developed method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[14]
-
Biological Context and Signaling Pathways
As an impurity of Vigabatrin, the biological activity of this compound is not well characterized. However, understanding the mechanism of action of Vigabatrin can provide context for potential biological interactions.
Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, Vigabatrin increases GABA levels in the brain, which enhances GABAergic inhibition and helps to control seizures.[3][4]
Recent studies have also suggested that Vigabatrin may have an effect on the mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in conditions like tuberous sclerosis complex.[15][16] It is hypothesized that this may contribute to its particular efficacy in this condition. The specific effects, if any, of this compound on these pathways are currently unknown.
Simplified GABA metabolism pathway showing the action of Vigabatrin.
Conclusion
This compound is a relevant compound in the pharmaceutical industry due to its status as an impurity of Vigabatrin. While experimental physicochemical data is limited, this whitepaper provides a compilation of predicted properties and detailed, standardized protocols for their experimental determination. The provided methodologies for melting point, solubility, pKa, and stability analysis serve as a valuable resource for researchers and quality control professionals. Further investigation into the specific biological activity of this compound is warranted to fully understand its potential impact.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 4. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpsr.com [ijpsr.com]
- 7. byjus.com [byjus.com]
- 8. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 9. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. scribd.com [scribd.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 15. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vigabatrin inhibits seizures and mTOR pathway activation in a mouse model of tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-(2-Aminobut-3-enyl)malonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2-(2-Aminobut-3-enyl)malonic acid. This compound is primarily recognized as a process-related impurity of the antiepileptic drug Vigabatrin, designated as "Vigabatrin Impurity E" by the United States Pharmacopeia (USP). This document consolidates the available scientific literature to offer a detailed resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of Vigabatrin and related compounds. The guide details the historical context of its identification, a complete experimental protocol for its synthesis, and its known physicochemical properties.
Introduction
This compound (Chemical Formula: C₇H₁₁NO₄, Molecular Weight: 173.17 g/mol , CAS: 1378466-25-1) is a malonic acid derivative that has garnered attention in the pharmaceutical industry as a key impurity of Vigabatrin.[1][2][3][4] Vigabatrin is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA.[5][6] By increasing GABA levels in the central nervous system, Vigabatrin is effective in the treatment of epilepsy, particularly infantile spasms and refractory complex partial seizures.[5][6] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of a drug product. Therefore, the identification, synthesis, and characterization of impurities like this compound are crucial for ensuring the quality and regulatory compliance of Vigabatrin.
Discovery and History
The discovery of this compound is intrinsically linked to the development and quality control of the antiepileptic drug Vigabatrin. It is not a compound that was discovered for its own therapeutic potential but was rather identified as a process-related impurity during the manufacturing and stability testing of Vigabatrin. The United States Pharmacopeia (USP) officially lists this compound as "Vigabatrin Impurity E".[1][2][3]
The first comprehensive public description and synthesis of this impurity can be attributed to the work of Kishore Karumanchi and his team, who published a detailed study in 2019 on the synthesis and characterization of potential impurities of Vigabatrin.[1][2][3] Their work provided a method for the scientific community to synthesize this impurity, enabling its use as a reference standard for analytical method development and validation in the quality control of Vigabatrin. The history of this compound is, therefore, a recent development in the broader history of pharmaceutical analysis and quality assurance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | Vigabatrin Impurity E, Vigabatrin USP impurity-E | [1][2][3] |
| CAS Number | 1378466-25-1 | |
| Molecular Formula | C₇H₁₁NO₄ | |
| Molecular Weight | 173.17 g/mol | |
| Appearance | Not explicitly stated in the literature, but likely a solid. | |
| Solubility | Soluble in water. | [1] |
Synthesis of this compound
The synthesis of this compound has been described by Karumanchi et al. (2019). The process involves the hydrolysis of 2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid.[1]
Experimental Protocol
Reaction: Hydrolysis of 2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid.[1]
Reagents and Materials:
-
2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
-
Potassium hydroxide (KOH)
-
Water
-
Methanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
A solution of potassium hydroxide in a mixture of water and methanol is prepared.
-
2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is added to the basic solution.
-
The reaction mixture is stirred at a controlled temperature. The original publication does not specify the exact temperature and reaction time, which would need to be optimized.
-
Upon completion of the reaction, the pH of the mixture is adjusted using hydrochloric acid to precipitate the product.
-
The precipitated product is isolated by filtration.
-
Purification is carried out by recrystallization from a suitable solvent system, such as a mixture of water and methanol.
Challenges in Synthesis:
The isolation of this compound can be challenging due to its high solubility in water and the presence of a significant amount of inorganic salts generated during the reaction.[1] The yield of the precipitated product may be low.[1]
Characterization Data
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the vinyl protons, the aminobut-enyl chain, and the malonic acid protons. |
| ¹³C NMR | Resonances for the carboxylic acid carbons, the vinyl carbons, and the aliphatic carbons of the aminobut-enyl chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (173.17 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and vinyl (C=C) functional groups. |
Biological Activity and Signaling Pathways
There is currently no publicly available information on the specific biological activity or the signaling pathways associated with this compound. Its significance is primarily as a reference standard for the quality control of Vigabatrin. As an impurity, its biological effects have not been the subject of detailed investigation. It is plausible that, as a structural analog of a GABA-T inactivator, it could have some interaction with GABA-T or other related enzymes, but this remains speculative and unconfirmed by experimental data.
Diagrams
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the literature.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
This compound is a significant compound in the context of pharmaceutical quality control, specifically as a known impurity of the antiepileptic drug Vigabatrin. While its own biological activity remains uncharacterized, the ability to synthesize and isolate this compound is essential for the development of robust analytical methods to ensure the purity and safety of Vigabatrin. This technical guide has summarized the current knowledge on its discovery, synthesis, and physicochemical properties, providing a valuable resource for professionals in the pharmaceutical sciences. Further research into the potential pharmacological or toxicological profile of this impurity could be a future area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Item - Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. tandfonline.com [tandfonline.com]
- 5. wjarr.com [wjarr.com]
- 6. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
The Probable Mechanism of Action of 2-(2-Aminobut-3-enyl)malonic Acid: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the mechanism of action of 2-(2-aminobut-3-enyl)malonic acid is not available in the current scientific literature. This technical guide outlines a probable mechanism of action based on its close structural similarity to the well-characterized anticonvulsant drug, vigabatrin (γ-vinyl-GABA), a known irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T). The data and experimental protocols presented herein are based on studies of vigabatrin and serve as a predictive framework for the potential biological activity of this compound.
Introduction: The GABAergic System and the Role of GABA-Transaminase
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] The concentration of GABA in the synaptic cleft is tightly regulated by its synthesis, reuptake, and degradation. The key enzyme responsible for the catabolism of GABA is γ-aminobutyric acid transaminase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2][3] GABA-T converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[1][3]
Inhibition of GABA-T is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][4][5] By blocking the degradation of GABA, GABA-T inhibitors lead to an increase in the concentration of this inhibitory neurotransmitter in the brain, thereby enhancing inhibitory signaling and restoring the balance between excitatory and inhibitory neurotransmission.[4][6]
Postulated Mechanism of Action of this compound
Based on its structural features, specifically the presence of a vinyl group adjacent to an amino group, this compound is postulated to act as an enzyme-activated, irreversible inhibitor of GABA-T, analogous to vigabatrin. This mechanism is often referred to as "suicide inhibition."
The proposed sequence of events is as follows:
-
Enzyme Recognition and Binding: this compound, as a GABA analog, is recognized by and binds to the active site of the GABA-T enzyme.
-
Enzyme-Catalyzed Activation: The PLP cofactor in the active site of GABA-T initiates a transamination reaction. During this process, the vinyl group of the inhibitor is activated by the enzyme's catalytic machinery.
-
Covalent Adduct Formation: The activated vinyl group, now a highly reactive electrophile, covalently binds to a nucleophilic residue in the active site of GABA-T, likely a lysine residue that forms a Schiff base with the PLP cofactor.[2]
-
Irreversible Inactivation: This covalent modification results in the irreversible inactivation of the GABA-T enzyme.[5] Consequently, the degradation of GABA is halted, leading to an accumulation of GABA in the brain.
This proposed mechanism is supported by extensive research on vigabatrin, which has been shown to form a covalent ternary adduct with the active site lysine and the PLP cofactor of GABA-T.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental procedures relevant to the study of GABA-T inhibitors.
Caption: Postulated influence of this compound on the GABAergic signaling pathway.
Caption: Proposed mechanism of irreversible inhibition of GABA-T.
References
- 1. researchgate.net [researchgate.net]
- 2. Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of mono-, di-, and trifluoroethenyl-GABA derivatives as GABA-T inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Aminobut-3-enyl)malonic acid, a known process-related impurity of the antiepileptic drug Vigabatrin, designated as USP Impurity E. The document details its chemical identity, synthesis, and analytical characterization, including spectroscopic data. Furthermore, it explores the established mechanism of action of Vigabatrin to provide context for the potential biological impact of this related compound. While specific biological activity data for this compound is not currently available in public literature, this guide serves as a foundational resource for researchers investigating Vigabatrin's impurity profile and for professionals involved in its synthesis and quality control.
Introduction
Vigabatrin is a crucial antiepileptic medication that functions as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3][4] By increasing GABA levels in the central nervous system, Vigabatrin helps to control seizures.[1] During the synthesis of Vigabatrin, several related compounds and impurities can be formed. One such impurity is this compound, which is recognized by the United States Pharmacopeia (USP) as Vigabatrin Related Compound E.[5][6][7] Understanding the chemical properties and synthesis of this impurity is vital for the development of robust manufacturing processes and for ensuring the purity and safety of the final drug product.
This guide provides a detailed summary of the available technical data on this compound, including its synthesis and spectroscopic characterization.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Systematic Name | 2-(2-Aminobut-3-enyl)propanedioic acid | [5] |
| Synonyms | Vigabatrin Related Compound E (USP) | [5][6] |
| CAS Number | 1378466-25-1 | [5] |
| Molecular Formula | C₇H₁₁NO₄ | [8] |
| Molecular Weight | 173.17 g/mol | [8] |
Synthesis and Characterization
The synthesis and characterization of this compound have been described in the scientific literature.[7][9]
Synthesis Protocol
The synthesis of this compound can be achieved through the hydrolysis of 5-vinyl-2-pyrrolidinone. A detailed experimental protocol based on the published literature is provided below.[7]
Experimental Protocol: Synthesis of this compound
-
Step 1: Hydrolysis of 5-vinyl-2-pyrrolidinone. 5-vinyl-2-pyrrolidinone is subjected to hydrolysis in the presence of a suitable base, such as potassium hydroxide (KOH), in an aqueous medium.
-
Step 2: Isolation. The reaction mixture, containing the desired product and inorganic salts, is carefully processed to isolate the this compound. Due to the high water solubility of the compound, isolation can be challenging. Techniques such as precipitation from a mixed solvent system (e.g., water and methanol) may be employed to obtain the product in a salt-free form.[7]
A visual representation of the synthesis workflow is provided in Figure 1.
Analytical Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques. The available data from the literature is summarized below.[7]
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not publicly available in a detailed format. The synthesis publication indicates that ¹H NMR spectra are available in the supplementary information.[7] |
| ¹³C NMR | Data not publicly available in a detailed format. The synthesis publication indicates that ¹³C NMR spectra are available in the supplementary information.[7] |
| HRMS | Data not publicly available in a detailed format. The synthesis publication indicates that High-Resolution Mass Spectrometry data is available in the supplementary information.[7] |
Note: While the primary literature confirms the existence of detailed spectroscopic data, the specific peak lists and spectra are located in the supplementary materials of the cited publication and are not readily accessible through public databases.
Relationship to Vigabatrin and Mechanism of Action
This compound is classified as a process-related impurity of Vigabatrin.[7] Understanding the mechanism of action of the parent drug is essential for postulating the potential biological activities of its related compounds.
Vigabatrin is an irreversible inhibitor of GABA-T.[1] This enzyme is a key component of the GABA shunt, a metabolic pathway that degrades GABA. By inhibiting GABA-T, Vigabatrin leads to an accumulation of GABA in the brain, thereby enhancing GABAergic neurotransmission.[1] This increase in the primary inhibitory neurotransmitter helps to suppress the excessive neuronal firing that characterizes epileptic seizures.
The signaling pathway of GABA and the point of intervention by Vigabatrin are illustrated in Figure 2.
Currently, there is no publicly available data on the biological activity of this compound. It is unknown whether this compound interacts with GABA-T or any other components of the GABAergic system. Further research is required to elucidate any potential pharmacological or toxicological effects of this impurity.
Conclusion
This compound is a well-documented impurity in the synthesis of Vigabatrin. This guide has summarized the available information on its chemical properties, synthesis, and analytical characterization. While detailed biological activity data remains elusive, the provided information serves as a critical resource for researchers in the fields of medicinal chemistry, drug development, and quality assurance. The synthesis and characterization data are particularly valuable for the preparation of analytical standards to monitor and control the levels of this impurity in Vigabatrin drug substance and product, thereby ensuring the safety and efficacy of this important antiepileptic medication. Further investigation into the potential biological effects of this compound is warranted to fully understand its impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. veeprho.com [veeprho.com]
- 5. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vigabatrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy and disorders of motor control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Acute effects of vigabatrin on brain GABA and homocarnosine in patients with complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Profile of 2-(2-Aminobut-3-enyl)malonic Acid: A Vigabatrin-Related Compound
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the current scientific understanding of 2-(2-Aminobut-3-enyl)malonic acid, a molecule of interest within the pharmaceutical landscape. The primary focus of this document is to synthesize the available data regarding its identity and to clarify the extent of research into its potential biological activities.
Core Identity and Chemical Properties
This compound is a dicarboxylic acid derivative with the chemical formula C₇H₁₁NO₄ and a molecular weight of 173.17 g/mol .[1][2] Its unique structure features a malonic acid backbone substituted with a 2-aminobut-3-enyl group. The compound is cataloged under the CAS Number 1378466-25-1.[1][2][3]
Association with Vigabatrin
A crucial aspect of this compound's profile is its documented status as a process-related impurity of Vigabatrin, an anti-epileptic medication.[4][5][6] It is specifically designated as Vigabatrin USP impurity-E.[2][4][5] The synthesis and characterization of this and other Vigabatrin impurities are of significant interest to the pharmaceutical industry to ensure the quality and safety of the final drug product.[4][6]
Current Status of Biological Activity Research
Despite its well-defined chemical structure and its recognized association with a commercially available therapeutic agent, a comprehensive review of the scientific literature reveals a significant gap in the understanding of the biological activity of this compound. To date, there are no publicly available in-depth studies, either in vitro or in vivo, that specifically investigate its pharmacological, toxicological, or metabolic properties.
The core requirements for a detailed technical guide, including quantitative data on biological activity, established experimental protocols, and elucidated signaling pathways, cannot be fulfilled at this time due to the absence of such research in the public domain.
Future Research Directions
The lack of data on the biological effects of this compound presents a clear area for future investigation. As a known impurity of a widely used medication, understanding its potential biological impact is of paramount importance for comprehensive drug safety and quality assessment.
Future research could focus on several key areas:
-
Pharmacological Screening: Investigating potential interactions with neurotransmitter systems, given its structural relationship to the GABAergic drug Vigabatrin.
-
Toxicology Studies: Assessing its potential for cytotoxicity, genotoxicity, and other adverse effects.
-
Metabolic Profiling: Determining its metabolic fate and potential for bioaccumulation.
Conclusion
References
Technical Guide: Chemical Properties of CAS Number 1378466-25-1 (Vigabatrin EP Impurity E)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical overview of the chemical and physical properties of the compound identified by CAS number 1378466-25-1. This substance is recognized as a significant impurity of the antiepileptic drug, Vigabatrin, and is formally designated as Vigabatrin EP Impurity E. Its proper identification, characterization, and quantification are critical for the quality control and regulatory compliance of Vigabatrin drug products. The mechanism of action of the parent drug, Vigabatrin, involves the irreversible inhibition of GABA transaminase, leading to increased levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[1][2][3] While the specific biological activity of Impurity E has not been detailed in publicly available literature, its structural similarity to GABA and Vigabatrin suggests a potential for neurological activity that warrants careful monitoring.
Chemical Identity and Physicochemical Properties
Vigabatrin EP Impurity E is known by several synonyms, including 2-(2-aminobut-3-enyl)propanedioic acid and 2-(2-Aminobut-3-enyl)malonic Acid.[4][5][6][7][8][9][10] Its fundamental chemical and physical properties are summarized in the tables below. It is important to note that while some experimental data is available, certain parameters are based on predicted values.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 1378466-25-1 |
| IUPAC Name | 2-(2-aminobut-3-enyl)propanedioic acid |
| Synonyms | Vigabatrin EP Impurity E, this compound, Vigabatrin Related Compound E |
| Molecular Formula | C₇H₁₁NO₄[4][7] |
| Molecular Weight | 173.17 g/mol [4][7] |
| InChI Key | AIFHTSLGFACKRW-UHFFFAOYSA-N[4] |
| Canonical SMILES | C=CC(N)CC(C(=O)O)C(=O)O |
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid (neat) | [11] |
| Solubility | Soluble in Methanol and DMSO | [12] |
| Boiling Point | 420.1 ± 45.0 °C | (Predicted) |
| Density | 1.303 ± 0.06 g/cm³ | (Predicted) |
| pKa | 2.58 ± 0.34 | (Predicted) |
Synthesis and Spectroscopic Characterization
Spectroscopic Data Summary:
-
¹H NMR, ¹³C NMR, and HRMS: Data are available and are consistent with the assigned structure of 2-(2-aminobut-3-enyl)propanedioic acid. This information is typically provided by commercial suppliers upon request or with the purchase of the reference standard.
-
Infrared (IR) Spectroscopy: IR data would be expected to show characteristic absorptions for the amine, carboxylic acid, and alkene functional groups present in the molecule.
Analytical Methodologies
The primary analytical purpose of Vigabatrin EP Impurity E is as a reference standard for the quality control of Vigabatrin. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for the impurity profiling of the drug substance.
Experimental Protocol: HPLC-UV-CAD for Impurity Profiling of Vigabatrin
A common method for the analysis of Vigabatrin and its impurities, including Impurity E, employs a combination of UV and Charged Aerosol Detection (CAD) for comprehensive profiling.
-
Instrumentation: HPLC system equipped with a UV detector and a Charged Aerosol Detector.
-
Column: A mixed-mode chromatography (MMC) column is often preferred over traditional ion-pair chromatography to reduce background noise with the CAD detector.
-
Mobile Phase: A typical mobile phase might consist of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The exact composition is optimized to achieve separation of all relevant impurities.
-
Detection: UV detection is suitable for chromophoric impurities, while CAD provides a more universal response for non-chromophoric species, making the combination ideal for comprehensive impurity analysis.
-
Quantification: Impurity levels are determined by comparing the peak areas in the sample chromatogram to that of a known concentration of the Vigabatrin EP Impurity E reference standard.
Below is a generalized workflow for the analytical control of Vigabatrin, highlighting the role of Impurity E.
Caption: Generalized workflow for the quality control of Vigabatrin API using Vigabatrin EP Impurity E as a reference standard.
Mechanism of Action and Signaling Pathways (of Parent Drug)
Currently, there is no publicly available research detailing the specific mechanism of action or the signaling pathways directly affected by Vigabatrin EP Impurity E. The pharmacological context of this compound is understood through its relationship with the active pharmaceutical ingredient, Vigabatrin.
Vigabatrin exerts its anticonvulsant effect by elevating the concentration of the principal inhibitory neurotransmitter in the central nervous system, GABA.[1][2] It achieves this by irreversibly inhibiting the enzyme GABA transaminase (GABA-T), which is responsible for the catabolism of GABA.[3] The increased availability of GABA at the synaptic cleft enhances inhibitory neurotransmission, thereby reducing neuronal hyperexcitability and suppressing seizure activity.
The signaling pathway for Vigabatrin's action is depicted below.
Caption: The mechanism of action of Vigabatrin, the parent drug of CAS 1378466-25-1.
Conclusion
The compound with CAS number 1378466-25-1, known as Vigabatrin EP Impurity E, is a critical reference standard for ensuring the quality and safety of the antiepileptic drug Vigabatrin. This guide has summarized its key chemical and physical properties, the analytical methodologies for its use, and the pharmacological context provided by its parent compound. While detailed experimental protocols for its synthesis and specific biological activity data are not widely available, the information presented here provides a solid foundation for researchers, scientists, and drug development professionals working with Vigabatrin and its related substances. Further research into the potential biological effects of this and other impurities is warranted to ensure a complete understanding of the safety profile of Vigabatrin.
References
- 1. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. 2-(2-aminobut-3-enyl)propanedioic acid | 1378466-25-1 [chemicalbook.com]
- 7. Vigabatrin EP Impurity E | CAS No- 1378466-25-1 | Simson Pharma Limited [simsonpharma.com]
- 8. Vigabatrin EP Impurity E - CAS - 1378466-25-1 | Axios Research [axios-research.com]
- 9. Vigabatrin EP Impurity E | molsyns.com [molsyns.com]
- 10. 2-(2-aminobut-3-enyl)propanedioic acid CAS#: 1378466-25-1 [amp.chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. veeprho.com [veeprho.com]
An In-depth Technical Guide to 2-(2-Aminobut-3-enyl)malonic Acid: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 2-(2-Aminobut-3-enyl)malonic acid. This compound is primarily known as a process-related impurity of Vigabatrin, an antiepileptic drug.[1][2] A thorough understanding of its physicochemical properties is crucial for the quality control, formulation development, and safety assessment of Vigabatrin drug products. This document summarizes known qualitative solubility, outlines detailed protocols for quantitative solubility and stability determination, and discusses potential degradation pathways. Furthermore, it provides visual representations of relevant biochemical pathways and experimental workflows to aid in research and development.
Introduction
This compound, also recognized as Vigabatrin Related Compound E, is a key impurity in the synthesis of the anticonvulsant drug Vigabatrin.[1][2] Vigabatrin acts as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[3] The presence and quantity of impurities such as this compound in the final drug product are critical quality attributes that must be carefully controlled to ensure safety and efficacy. This guide aims to consolidate the current knowledge on the solubility and stability of this specific impurity, providing a valuable resource for analytical chemists, formulation scientists, and regulatory professionals.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| Synonyms | Vigabatrin Related Compound E, Vigabatrin Impurity E | [1][2][4] |
| CAS Number | 1378466-25-1 | [4] |
| Molecular Formula | C₇H₁₁NO₄ | [5] |
| Molecular Weight | 173.17 g/mol | [5] |
| Appearance | Powder | [4] |
| Storage | 2-8°C, protected from air and light | [4] |
Solubility Profile
Qualitative Solubility
The compound has been reported to be soluble in methanol and dimethyl sulfoxide (DMSO).[4] Given the presence of two carboxylic acid groups and an amino group, the molecule is polar and is expected to be soluble in water, particularly at pH values where these functional groups are ionized.
Predicted Aqueous Solubility
The solubility of this compound in aqueous media is expected to be pH-dependent. At low pH, the amino group will be protonated (-NH3+), and the carboxylic acid groups will be in their neutral form (-COOH). As the pH increases, the carboxylic acid groups will deprotonate to form carboxylates (-COO-), enhancing aqueous solubility. At high pH, the amino group will be in its free base form (-NH2). The zwitterionic form, with both charged carboxylate and ammonium groups, is likely to be highly water-soluble.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following protocol is based on established methods for active pharmaceutical ingredients (APIs) and their impurities.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound reference standard
-
Solvents: Purified water, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), phosphate buffer solutions (pH 2.0, 4.5, 6.8, 7.4), and other relevant media.
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a vial. The excess solid should be visually apparent.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
Immediately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or mol/L.
-
Report the solubility for each solvent and the temperature at which the experiment was conducted.
-
Caption: A typical workflow for conducting a forced degradation study.
Biological Context: GABA Metabolism and its Inhibition
As an impurity of Vigabatrin, understanding the mechanism of action of the parent drug is relevant. Vigabatrin inhibits GABA-T, leading to increased levels of GABA in the brain. T[3]he potential for this compound to interact with GABA-T or other biological targets has not been reported but could be a subject for further investigation.
GABA Metabolism Pathway and Inhibition by Vigabatrin
Caption: The metabolic pathway of GABA and the site of action of Vigabatrin.
Conclusion
While quantitative data on the solubility and stability of this compound are limited, this guide provides a framework for its systematic evaluation based on its chemical structure and established pharmaceutical testing protocols. The provided experimental outlines for solubility and stability studies offer a clear path for researchers to generate the necessary data for regulatory submissions and formulation development. The structural relationship to Vigabatrin and malonic acid suggests potential degradation pathways that warrant investigation. Further research into the physicochemical and potential biological properties of this impurity will contribute to the overall quality and safety of Vigabatrin-containing medicines.
References
- 1. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula [aesnet.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2-(2-Aminobut-3-enyl)malonic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Aminobut-3-enyl)malonic acid, also known as Vigabatrin Related Compound E, is a known impurity of the anti-epileptic drug Vigabatrin.[1][2][3] The monitoring and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the detection and quantification of this compound using modern analytical techniques. The methods described herein are essential for quality control (QC) applications, analytical method development, and validation (AMV) in support of Abbreviated New Drug Applications (ANDA) and commercial production.[4]
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Vigabatrin Impurity E, Vigabatrin Related Compound E |
| CAS Number | 1378466-25-1 |
| Molecular Formula | C₇H₁₁NO₄ |
| Molecular Weight | 173.17 g/mol |
Analytical Methods Overview
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The primary methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. Note that specific values for this compound may need to be established during method validation. The data presented for HPLC and LC-MS/MS are adapted from validated methods for the parent compound, Vigabatrin, and serve as a starting point for method development.
| Parameter | HPLC-UV (with derivatization) | LC-MS/MS | qNMR |
| Linearity Range | 0.8 - 30.0 µg/mL | 0.010 - 50.0 µg/mL | 2.66 - 42.11 mg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~10.8 ng/20µL injection | N/A | 0.0129 mg/mL |
| Limit of Quantitation (LOQ) | 43.2 ng/20µL injection | N/A | 0.0391 mg/mL |
| Precision (%RSD) | < 9.13% | Intra- & Inter-batch < 15% | < 0.60% |
| Accuracy (% Recovery) | 81.07% - 83.05% | Within ±15% of nominal | N/A |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Due to the lack of a strong chromophore in this compound, a pre-column derivatization step is necessary for sensitive UV detection.[5][6][7]
Protocol:
a) Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., water or a buffer solution).
-
To an aliquot of the sample solution, add a derivatizing agent such as 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS).[6][7]
-
The derivatization reaction is typically carried out at a controlled pH (e.g., pH 9.0) and temperature (e.g., 60°C) for a specific duration (e.g., 20 minutes).[6]
-
After the reaction is complete, the solution is ready for HPLC analysis.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 10 mM orthophosphoric acid, pH 2.5) and an organic solvent (e.g., acetonitrile).[6][7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance of the derivative (e.g., 451 nm for the NQS derivative).[6]
-
Injection Volume: 20 µL.
c) Internal Standard:
-
An internal standard, such as aspartame or tranexamic acid, can be used to improve the accuracy and precision of the method.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is well-suited for the analysis of impurities at low levels. A derivatization step may also be employed to enhance ionization efficiency.[4][8]
Protocol:
a) Sample Preparation:
-
For drug substances, dissolve the sample in a suitable solvent.
-
For biological matrices like plasma, a protein precipitation step is required. Add a precipitating agent like acetonitrile to the plasma sample, vortex, and centrifuge.[9] The supernatant is then used for analysis.
-
A derivatization step using an agent like propyl chloroformate can be performed to improve chromatographic behavior and ionization.[4][10]
b) Chromatographic Conditions:
-
Column: C18 or C8 reverse-phase column (e.g., Waters Symmetry C18, 50 mm x 4.6 mm, 3.5 µm or Zorbax Eclipse XDB-C8, 150 mm x 4.6 mm, 5 µm).[4][9]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous solution containing a modifier like formic acid (e.g., 0.15%).[4]
-
Injection Volume: 5 - 10 µL.
c) Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte and any derivatization.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for the absolute quantification of substances without the need for an identical reference standard of the analyte.[5][11][12]
Protocol:
a) Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid).[5][11]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O).
b) NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
Key Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate quantification.
c) Data Processing and Quantification:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.
-
The concentration of the analyte is calculated using the ratio of the integrals, the known concentration of the internal standard, and the number of protons giving rise to each signal.
Visualization of Experimental Workflows
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
LC-MS/MS Analysis Workflow
Caption: Workflow for LC-MS/MS analysis of the target compound.
qNMR Analysis Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Characterization Data
The identity of this compound can be confirmed using spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing an accurate mass measurement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete structural elucidation.
-
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
The synthesis and characterization of this compound have been described in the literature, providing the expected spectral data for comparison.[1][13]
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for the detection, quantification, and characterization of this compound. The choice of method will be dictated by the specific analytical needs, with HPLC-UV offering a cost-effective solution for routine analysis (with derivatization), LC-MS/MS providing the highest sensitivity and selectivity for trace-level detection, and qNMR enabling absolute quantification without a specific reference standard for the impurity. Proper method validation is essential before implementation in a regulated environment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Vigabatrin in dried plasma spots: validation of a novel LC-MS/MS method and application to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of vigabatrin in human plasma and urine by high-performance liquid chromatography with UV-Vis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes: HPLC Analysis of 2-(2-Aminobut-3-enyl)malonic Acid
Introduction
2-(2-Aminobut-3-enyl)malonic acid is a key derivative and a known impurity of Vigabatrin, an antiepileptic drug.[1][2][3] Vigabatrin functions by irreversibly inhibiting GABA transaminase, which leads to increased levels of the inhibitory neurotransmitter GABA.[2][4] Given its association with a pharmaceutical product, the accurate and sensitive quantification of this compound is critical for quality control and safety assessment in drug manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such polar, non-volatile compounds. This document provides a detailed protocol for the HPLC analysis of this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | USP Vigabatrin Related Compound E | [2] |
| CAS Number | 1378466-25-1 | [1][5] |
| Molecular Formula | C7H11NO4 | [1][5] |
| Molecular Weight | 173.17 g/mol | [1][5] |
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound. This method is based on established principles for the analysis of polar organic acids and malonic acid derivatives.[6][7][8]
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of polar analytes.
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (H₃PO₄, analytical grade)
-
Water (HPLC grade or Milli-Q)
-
2. Chromatographic Conditions
The following table summarizes the recommended HPLC parameters.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30-5% B; 25-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid): Carefully add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve a known amount of the Vigabatrin sample in Mobile Phase A to a final concentration within the calibration range. For drug product analysis, a suitable extraction method may be required to isolate the analyte from excipients.
4. Method Validation Parameters (Illustrative)
The following table provides an example of the quantitative data that should be generated during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Retention Time | Approximately 8-12 min |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
References
- 1. This compound | 1378466-25-1 | Benchchem [benchchem.com]
- 2. This compound | 1378466-25-1 - Coompo [coompo.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-(2-aminobut-3-enyl)propanedioic acid CAS#: 1378466-25-1 [amp.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Methylmalonic and Malonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. ijer.ut.ac.ir [ijer.ut.ac.ir]
Application Notes and Protocols for GABA Transaminase Inhibition Assays Using 2-(2-Aminobut-3-enyl)malonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its concentration is critically regulated by the enzyme GABA transaminase (GABA-T), which catabolizes GABA into succinic semialdehyde.[1] Inhibition of GABA-T leads to an increase in synaptic GABA levels, a therapeutic strategy employed in the treatment of epilepsy and other neurological disorders.[1]
Vigabatrin (γ-vinyl-GABA) is a well-known irreversible inhibitor of GABA-T used as an anticonvulsant.[2] 2-(2-Aminobut-3-enyl)malonic acid, also known as Vigabatrin Related Compound E, is a structural analog of vigabatrin.[3] These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound and other related compounds as potential inhibitors of GABA transaminase.
Principle of GABA Transaminase Inhibition Assay
The activity of GABA-T can be determined using a coupled-enzyme assay. In this system, the degradation of GABA by GABA-T produces succinic semialdehyde. This product is then oxidized by succinic semialdehyde dehydrogenase (SSADH) in the presence of NADP+, leading to the formation of NADPH. The rate of NADPH production is directly proportional to the GABA-T activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The inhibitory potential of a test compound, such as this compound, is quantified by its ability to reduce the rate of NADPH formation.
Data Presentation
While specific inhibitory data for this compound is not extensively available in public literature, the following table summarizes the known properties of the parent compound, Vigabatrin. Researchers evaluating this compound would aim to generate similar quantitative data to characterize its inhibitory profile.
| Compound | Molecular Formula | Mechanism of Action | Target Enzyme | Reported Effects |
| Vigabatrin | C₆H₁₁NO₂ | Irreversible Inhibitor | GABA Transaminase (GABA-T) | Increases brain GABA concentrations, anticonvulsant properties.[1][4] |
| This compound | C₇H₁₁NO₄ | Presumed Inhibitor | GABA Transaminase (GABA-T) | Characterization required to determine inhibitory activity and potency (e.g., IC₅₀, Kᵢ). |
Experimental Protocols
Protocol 1: In Vitro GABA Transaminase Activity and Inhibition Assay
This protocol describes a spectrophotometric assay to measure the activity of GABA-T and to determine the inhibitory potential of this compound.
Materials:
-
Recombinant or purified GABA transaminase (porcine or human)
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
This compound (test inhibitor)
-
Vigabatrin (positive control)
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the test inhibitor and the positive control (Vigabatrin) to determine the IC₅₀ value.
-
Prepare the assay buffer: 50 mM Potassium pyrophosphate, pH 8.6.
-
Prepare the reaction mixture containing GABA, α-ketoglutarate, PLP, NADP+, and SSADH in the assay buffer. The final concentrations should be optimized based on the specific activity of the enzymes used.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add a small volume of the test inhibitor dilution or control vehicle.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding GABA transaminase to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
GABA Metabolism and Inhibition Pathway
The following diagram illustrates the metabolic pathway of GABA and the mechanism of action of GABA-T inhibitors.
References
- 1. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. [Vigabatrin Related Compound E (30 mg) (this compound)] - CAS [1378466-25-1] [store.usp.org]
- 4. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Vigabatrin Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification, quantification, and characterization of impurities in Vigabatrin. The protocols are designed to be a valuable resource for quality control, stability testing, and formulation development.
Overview of Vigabatrin Impurities
Vigabatrin, an anticonvulsant medication, can contain various impurities that may arise during synthesis, formulation, or storage.[1] The control of these impurities is critical to ensure the safety and efficacy of the drug product.[1] Impurities in Vigabatrin can be broadly categorized as:
-
Process-Related Impurities: These are substances formed during the manufacturing process of the active pharmaceutical ingredient (API).[2]
-
Degradation Products: These arise from the decomposition of Vigabatrin under the influence of environmental factors such as light, heat, and humidity.[1]
-
Genotoxic Impurities: These are impurities that have the potential to damage DNA and are strictly controlled to very low levels.
Analytical Methodologies
A range of analytical techniques are employed for the comprehensive analysis of Vigabatrin impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the separation and quantification of non-volatile impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the determination of potential genotoxic impurities.[4]
High-Performance Liquid Chromatography (HPLC) for Process and Degradation Impurities
This method is suitable for the quantification of known process-related impurities and degradation products in Vigabatrin bulk drug and pharmaceutical formulations.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10 mM orthophosphoric acid (pH 2.5) with gradient elution[5] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Reagent Preparation:
-
10 mM Orthophosphoric Acid (pH 2.5): Dissolve 0.98 g of orthophosphoric acid in 1000 mL of HPLC grade water and adjust the pH to 2.5 with a suitable base (e.g., triethylamine).
-
Mobile Phase A: 10 mM Orthophosphoric Acid (pH 2.5)
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 50 | 50 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Sample Preparation:
-
Vigabatrin Bulk Drug: Accurately weigh about 25 mg of Vigabatrin and dissolve it in 25 mL of mobile phase A to obtain a concentration of 1 mg/mL.
-
Vigabatrin Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Vigabatrin into a 25 mL volumetric flask. Add about 15 mL of mobile phase A, sonicate for 15 minutes, and then make up the volume with mobile phase A. Filter the solution through a 0.45 µm nylon filter.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of Vigabatrin impurities.
Ultra-Performance Liquid Chromatography (UPLC) for Enantiomeric Purity
This UPLC method is designed for the analysis of enantiomeric Vigabatrin after derivatization.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent ZORBAX Rapid Resolution High Definition Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm)[2] |
| Mobile Phase | 10 mM ammonium formate (pH 3.0) and methanol[2] |
| Flow Rate | 0.2 mL/min[2] |
| Detection | UV |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Sample Preparation (with Derivatization):
-
To a solution of Vigabatrin, add a solution of diacetyl-L-tartaric anhydride in a suitable organic solvent.
-
Allow the reaction to proceed to completion.
-
The resulting diastereomers can then be separated by UPLC.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Genotoxic Impurities
This method provides a sensitive and specific approach for the determination of potential genotoxic impurities in Vigabatrin.[4]
GC-MS Conditions:
| Parameter | Condition |
| Column | VF-WAXms (30 m length, 0.25 mm internal diameter, 1.0 µm film thickness)[4] |
| Carrier Gas | Helium at a flow of 1.0 mL/min[4] |
| Injector Temperature | 220 °C[4] |
| Oven Temperature Program | Initial temperature of 40°C held for 5 minutes, then ramped to 220°C at 10°C/min, and held for 5 minutes. |
| Detector | Mass Spectrometer in Selected Ion Monitoring (SIM) mode |
Headspace Conditions:
| Parameter | Condition |
| Oven Temperature | 70 °C[4] |
| Loop Temperature | 90 °C[4] |
| Transfer Line Temperature | 100 °C[4] |
Sample Preparation:
-
Accurately weigh about 100 mg of Vigabatrin into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide).
-
Seal the vial and place it in the headspace autosampler.
Experimental Workflow for HS-GC-MS Analysis
Caption: Workflow for HS-GC-MS analysis of genotoxic impurities.
Quantitative Data Summary
The following table summarizes the quantitative performance of the described analytical methods for key Vigabatrin impurities.
| Impurity | Method | Linearity Range | LOD | LOQ |
| Process Impurities | HPLC | 0.05 - 1.5 µg/mL | ~0.015 µg/mL | ~0.05 µg/mL |
| Degradation Products | HPLC | 0.05 - 1.5 µg/mL | ~0.02 µg/mL | ~0.06 µg/mL |
| Enantiomeric Impurity | UPLC | 0.25-100.0 mg/mL[2] | - | - |
| Genotoxic Impurities | HS-GC-MS | LOQ to 150% of specification limit[4] | Calculated based on S/N ratio[4] | Calculated based on S/N ratio[4] |
Impurity Formation Pathways
Understanding the formation pathways of impurities is crucial for process optimization and control.
Synthesis of Potential Process-Related Impurities
The following diagram illustrates the synthetic pathways for some of the known process-related impurities of Vigabatrin.[6]
Caption: Synthetic pathways of key Vigabatrin impurities.
Forced Degradation Pathway of Vigabatrin
Forced degradation studies are performed to understand the stability of a drug substance under various stress conditions.[7]
Caption: Potential degradation pathways of Vigabatrin under stress conditions.
Conclusion
The experimental protocols and data presented in these application notes provide a comprehensive framework for the analysis of Vigabatrin impurities. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to ensure the quality, safety, and stability of Vigabatrin-containing products.
References
- 1. Synthesis and characterization of potential impurities of Vigabat...: Ingenta Connect [ingentaconnect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. High-performance liquid chromatographic assay for vigabatrin and its primary degradation product in a pharmaceutical tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. neurologylive.com [neurologylive.com]
Application Notes and Protocols: 2-(2-Aminobut-3-enyl)malonic Acid and its Relation to Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Clarification
Initial research indicates that 2-(2-Aminobut-3-enyl)malonic acid is primarily documented as a potential impurity related to the synthesis of Vigabatrin , an established anti-epileptic drug[1][2][3]. Vigabatrin is also known as gamma-vinyl GABA (GVG). While there is extensive literature on the application of Vigabatrin in epilepsy research and treatment, there is currently a lack of direct evidence or published studies on the specific applications of this compound itself as a therapeutic agent for epilepsy.
Therefore, these application notes will focus on the well-established role of the closely related and pharmacologically active compound, Vigabatrin (gamma-vinyl GABA) , in epilepsy research. Understanding the mechanism and application of Vigabatrin provides the most relevant context for professionals interested in this chemical space for epilepsy drug development.
Vigabatrin (gamma-vinyl GABA): Mechanism of Action in Epilepsy
Vigabatrin is an enzyme-activated, irreversible inhibitor of GABA-transaminase (GABA-T)[4][5]. GABA-T is the primary enzyme responsible for the breakdown of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA)[6][7][8].
The mechanism involves the following key steps:
-
Inhibition of GABA-Transaminase (GABA-T): By irreversibly binding to and inactivating GABA-T, Vigabatrin prevents the catabolism of GABA[5][9].
-
Increased GABA Levels: This inhibition leads to a significant, dose-related increase in the concentration of GABA in the brain and cerebrospinal fluid (CSF)[4][10].
-
Enhanced GABAergic Neurotransmission: The elevated GABA levels enhance inhibitory neurotransmission throughout the central nervous system[11][12].
-
Seizure Suppression: The overall effect is a reduction in neuronal hyperexcitability, which is a key factor in seizure generation, thus leading to a decrease in seizure frequency and severity[4][11].
Quantitative Data on Vigabatrin Efficacy in Epilepsy
The following table summarizes clinical data on the efficacy of Vigabatrin as an add-on therapy for patients with refractory epilepsy.
| Study Population | Vigabatrin Dosage | Duration of Treatment | Responder Rate (>50% reduction in seizure frequency) | Reference |
| 75 patients with refractory complex partial seizures | Add-on therapy | 3 months | 55% | [10] |
| 36 mentally handicapped patients with severe epilepsy | Add-on therapy | 3 months | 42% | [10] |
| 18 patients with difficult to control complex partial seizures | Add-on therapy | Not specified | 44% | [13] |
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized protocols for evaluating the anti-convulsant effects of a compound like Vigabatrin in a research setting.
In Vitro Protocol: GABA-Transaminase Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit GABA-T activity.
Materials:
-
Purified GABA-transaminase enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Test compound (e.g., Vigabatrin)
-
Spectrophotometer or fluorometer
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Detection reagent (e.g., NADP+ and succinic semialdehyde dehydrogenase for a coupled reaction)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the assay buffer, purified GABA-T enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme with the test compound for a specified time to allow for binding (especially important for irreversible inhibitors).
-
Initiate the enzymatic reaction by adding the substrates (GABA and α-ketoglutarate).
-
If using a coupled assay, add the necessary coupling enzymes and detection reagents.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the reaction rate against the compound concentration.
In Vivo Protocol: Animal Model of Epilepsy (e.g., PTZ-induced Seizures)
Objective: To assess the in vivo efficacy of a test compound in a rodent model of acute seizures.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Test compound (e.g., Vigabatrin)
-
Pentylenetetrazol (PTZ) - a convulsant agent
-
Vehicle (e.g., saline or appropriate solvent for the test compound)
-
Observation chambers
-
Seizure scoring scale (e.g., Racine scale)
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Divide the animals into groups: Vehicle control, Positive control (e.g., a known anti-epileptic drug), and Test compound groups (at least 3-4 different doses).
-
Administer the test compound or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal injection).
-
After a specific pre-treatment time (to allow for drug absorption and distribution), administer a sub-convulsive or convulsive dose of PTZ to induce seizures.
-
Immediately place each animal in an individual observation chamber and record the seizure activity for a set period (e.g., 30 minutes).
-
Score the severity of the seizures using a standardized scale (e.g., latency to first myoclonic jerk, duration of clonic convulsions, percentage of animals exhibiting tonic-clonic seizures).
-
Analyze the data to determine if the test compound significantly reduces the severity or onset of seizures compared to the vehicle control group.
Summary and Future Directions
While this compound is identified as an impurity in the synthesis of Vigabatrin, its own pharmacological activity in epilepsy has not been a subject of extensive research. The anti-convulsant properties in this chemical family are well-established through the action of Vigabatrin, which effectively suppresses seizures by increasing brain GABA levels through the irreversible inhibition of GABA-transaminase[4][5].
For researchers and drug development professionals, the key takeaway is the proven efficacy of the gamma-vinyl GABA structure in modulating the GABAergic system. Future research could explore:
-
Whether this compound possesses any intrinsic, albeit likely weaker, GABA-T inhibitory activity.
-
The synthesis and evaluation of other vinyl-GABA analogs to identify compounds with improved efficacy, safety profiles, or pharmacokinetic properties.
-
The potential for synergistic effects when combining GABA-T inhibitors with other anti-epileptic drugs that have different mechanisms of action[14].
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Biochemical and clinical effects of gamma-vinyl GABA in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GABA - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Neuropharmacology of Antiepileptic Drugs - An Introduction to Epilepsy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Gamma-vinyl GABA (vigabatrin) in epilepsy: clinical, neurochemical, and neurophysiologic monitoring in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 12. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gamma-Vinyl GABA: a double-blind placebo-controlled trial in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Role of Vigabatrin in Drug Formulation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vigabatrin, also known as γ-vinyl-GABA, is an anticonvulsant medication utilized in the management of epilepsy.[1][2] It is specifically indicated as an adjunctive therapy for adults with refractory complex partial seizures and as monotherapy for pediatric patients with infantile spasms.[3][4] Chemically designated as (±)-4-amino-5-hexenoic acid, vigabatrin is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5][6] Its therapeutic effect is achieved through the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA.[3][5][7] This inhibition leads to increased concentrations of GABA in the brain, thereby enhancing inhibitory neurotransmission and suppressing seizure activity.[3][7] This document provides detailed application notes and protocols relevant to the formulation studies of vigabatrin. While the initial query mentioned 2-(2-Aminobut-3-enyl)malonic acid, this compound is identified as a related substance or impurity of vigabatrin and is not the active pharmaceutical ingredient itself.[8][9] Therefore, the following information is focused on the active drug, vigabatrin.
Mechanism of Action
Vigabatrin acts as a "suicide inhibitor" of GABA-T.[10] The S(+) enantiomer is the pharmacologically active form.[5] By irreversibly binding to and inactivating GABA-T, vigabatrin increases GABA levels in the central nervous system.[5][11] This enhanced GABAergic activity helps to control neuronal hyperexcitability, which is a hallmark of epilepsy.[3] The duration of its effect is more dependent on the rate of GABA-T resynthesis rather than the drug's elimination half-life.[5]
Caption: Mechanism of action of Vigabatrin.
Data Presentation: Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of the physicochemical and pharmacokinetic properties of vigabatrin is crucial for its formulation development.
Table 1: Physicochemical Properties of Vigabatrin
| Property | Value | Reference |
| Molecular Formula | C6H11NO2 | [4] |
| Molecular Weight | 129.16 g/mol | [4] |
| Appearance | White to off-white solid | [12] |
| CAS Number | 68506-86-5 | [12] |
Table 2: Pharmacokinetic Parameters of Vigabatrin in Different Age Groups
| Parameter | Infants (5m - 2y) | Children (3y - 9y) | Adolescents (10y - 16y) | Adults | Reference |
| Oral Bioavailability | ~80-90% | ~80-90% | ~80-90% | ~80-90% | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours | ~1 hour | ~1 hour | ~1-2 hours | [5][6] |
| Plasma Protein Binding | 0% | 0% | 0% | 0% | [1][5] |
| Apparent Volume of Distribution (Vd/F) | - | - | - | ~0.8 L/kg | [6] |
| Metabolism | Not significantly metabolized | Not significantly metabolized | Not significantly metabolized | Not significantly metabolized | [1][5] |
| Elimination Half-Life | ~5.7 hours | ~6.8 hours | ~9.5 hours | 5-8 hours (young adults), 12-13 hours (elderly) | [1][5] |
| Oral Clearance (CL/F) | 2.4 L/h | 5.1 L/h | 5.8 L/h | 7 L/h | [5][13] |
| Excretion | Primarily renal (~95% unchanged) | Primarily renal (~95% unchanged) | Primarily renal (~95% unchanged) | Primarily renal (~95% unchanged) | [1][13] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Vigabatrin Quantification in Extemporaneous Formulations
This protocol is adapted from a stability study of vigabatrin in hospital-prepared oral solutions.[14]
Objective: To determine the concentration and stability of vigabatrin in aqueous solutions.
Materials and Equipment:
-
Vigabatrin reference standard
-
High-performance liquid chromatograph (HPLC) with UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile phase: Prepare a suitable buffer solution (e.g., phosphate buffer) and acetonitrile. The exact composition should be optimized and validated.
-
Diluent: Purified water
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a known amount of vigabatrin reference standard and dissolve it in the diluent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
For extemporaneous formulations, accurately dilute a known volume of the formulation with the diluent to a final concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column
-
Mobile Phase: Isocratic elution with a mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: As vigabatrin lacks a strong chromophore, derivatization (e.g., with o-phthalaldehyde) is often required for UV detection. Alternatively, a detector such as a refractive index detector or a mass spectrometer can be used.
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine their concentrations from the calibration curve.
-
-
Stability Assessment:
-
Store the extemporaneous formulations under different conditions (e.g., refrigerated, room temperature, elevated temperature) and in different containers (e.g., amber glass, PET bottles).[14]
-
Analyze samples at specified time points (e.g., 0, 7, 14, 21, 28, 35 days) to determine the percentage of vigabatrin remaining.[14]
-
Caption: Workflow for stability testing of Vigabatrin formulations.
Protocol 2: Bioequivalence Study Design for Vigabatrin Formulations
This protocol outlines a general design for a bioequivalence study, which is essential for comparing a new formulation to an existing one.
Objective: To assess the bioequivalence of a test formulation of vigabatrin with a reference formulation.
Study Design:
-
Type: Multiple-dose, two-treatment, two-way, steady-state crossover in vivo pharmacokinetic study.[15]
-
Subjects: Adult refractory complex partial-seizure patients who are already on established vigabatrin adjunctive therapy.[15] Healthy subjects are not recommended.[15]
-
Inclusion Criteria: Patients on a stable twice-daily dosage of vigabatrin.
-
Exclusion Criteria: Concomitant use of drugs with serious adverse ophthalmic effects.[15] Pregnancy or lactation.[15]
Procedure:
-
Treatment Periods:
-
Patients are randomized to receive either the test formulation or the reference formulation at their established maintenance dose every 12 hours until a steady state is achieved.
-
After the first treatment period, patients are switched to the other formulation for a second period of the same duration. A washout period is not necessary.[15]
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points over a dosing interval at a steady state in each treatment period.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of vigabatrin in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for each subject in each period: AUC (Area Under the Curve) over the dosing interval and Cmax (peak plasma concentration).
-
-
Statistical Analysis:
-
Perform a statistical comparison of the log-transformed AUC and Cmax values for the test and reference formulations.
-
The 90% confidence intervals for the ratio of the geometric means (test/reference) for both AUC and Cmax should fall within the acceptance range of 80-125% to conclude bioequivalence.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. wjarr.com [wjarr.com]
- 3. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vigabatrin (Sabril), a Gamma-Aminobutyric Acid Transaminase Inhibitor for the Treatment of Two Catastrophic Seizure Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vigabatrin. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. [Vigabatrin Related Compound E (30 mg) (this compound)] - CAS [1378466-25-1] [store.usp.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Application Note: 2-(2-Aminobut-3-enyl)malonic Acid as a Reference Standard in Pharmaceutical Analysis
Introduction
2-(2-Aminobut-3-enyl)malonic acid is a critical reference standard for the quality control of Vigabatrin, an anti-epileptic drug.[1] It is identified as Vigabatrin Related Compound E by the United States Pharmacopeia (USP).[2][3] As a potential impurity arising during the synthesis of Vigabatrin, its accurate identification and quantification are essential to ensure the safety and efficacy of the final drug product.[1][4][5] This document provides detailed protocols for the use of this compound as a reference standard in pharmaceutical analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [6] |
| Synonyms | Vigabatrin Related Compound E, 2-(2-Aminobut-3-en-1-yl)malonic Acid, 2-[(2RS)-2-aminobut-3-enyl]propanedioic Acid | [2][6] |
| CAS Number | 1378466-25-1 | [2][6][7][8] |
| Molecular Formula | C7H11NO4 | [2][6][8] |
| Molecular Weight | 173.17 g/mol | [6][7][8] |
| Appearance | Powder | [7] |
| Storage Conditions | 2-8°C, protected from air and light | [6][7] |
Application: Impurity Profiling of Vigabatrin
The primary application of this compound as a reference standard is in the impurity profiling of Vigabatrin drug substance and drug product. It is used for the identification and quantification of this specific impurity in routine quality control and stability studies.
Experimental Workflow
The general workflow for using this compound as a reference standard in the analysis of Vigabatrin samples is depicted in the following diagram.
Caption: Workflow for Impurity Analysis using a Reference Standard.
Protocols
1. Preparation of this compound Stock Solution (Reference Standard)
-
Objective: To prepare a stock solution of the reference standard at a known concentration.
-
Materials:
-
This compound reference standard
-
Volumetric flask (Class A)
-
Analytical balance
-
Diluent (e.g., a mixture of water and methanol)[1]
-
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent and sonicate for 5 minutes or until the standard is completely dissolved.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly. This yields a stock solution of approximately 100 µg/mL.
-
2. Preparation of Working Standard and System Suitability Solutions
-
Objective: To prepare diluted standard solutions for calibration and system suitability testing.
-
Procedure:
-
Working Standard: Dilute the stock solution with the diluent to achieve a final concentration relevant to the specification limit of the impurity in the drug product (e.g., 1.0 µg/mL).
-
System Suitability Solution: Prepare a solution containing both Vigabatrin and this compound to verify the resolution and performance of the chromatographic system.
-
3. Chromatographic Conditions
While specific validated methods are proprietary, a general High-Performance Liquid Chromatography (HPLC) method for the analysis of polar compounds like this compound is outlined in Table 2. Method development and validation are required for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (or similar polar-compatible reversed-phase column) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (for higher sensitivity and specificity) |
| Injection Volume | 10 µL |
4. Data Analysis and Quantification
The quantification of this compound in a Vigabatrin sample is based on the comparison of the peak area of the impurity in the sample chromatogram to the peak area of the reference standard in the working standard chromatogram.
The relationship for quantification is illustrated in the following diagram:
Caption: Logical relationship for impurity quantification.
The concentration of the impurity is calculated using the following formula:
Concentration_impurity = (Area_impurity_sample / Area_impurity_standard) * Concentration_standard
Conclusion
The use of a well-characterized reference standard of this compound is indispensable for the accurate assessment of the purity of Vigabatrin. The protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this pharmaceutical product. Adherence to these guidelines will support the consistent and reliable analysis of Vigabatrin, ensuring its safety and quality.
References
- 1. researchgate.net [researchgate.net]
- 2. [Vigabatrin Related Compound E (30 mg) (this compound)] - CAS [1378466-25-1] [store.usp.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 1378466-25-1 - Coompo [coompo.com]
- 8. calpaclab.com [calpaclab.com]
Application Notes and Protocols for In Vitro Studies with 2-(2-Aminobut-3-enyl)malonic acid
Disclaimer: Publicly available scientific literature lacks specific in vitro studies, quantitative data, and detailed signaling pathway analyses for 2-(2-Aminobut-3-enyl)malonic acid. The following application notes and protocols are based on the structural similarities of the compound to known enzyme inhibitors, namely malonic acid (a competitive inhibitor of succinate dehydrogenase) and γ-vinyl GABA (an irreversible inhibitor of GABA aminotransferase). The provided protocols are generalized templates for assessing the potential biological activity of this compound.
Hypothesized Biological Targets and Rationale
This compound possesses key structural features that suggest potential interactions with specific enzyme classes:
-
Malonic Acid Moiety: The malonate structure is a classic competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. It is hypothesized that this compound may exhibit similar inhibitory effects on this enzyme.
-
γ-Aminobutyric Acid (GABA) Analog Structure with a Vinyl Group: The aminobut-3-enyl portion of the molecule is analogous to γ-vinyl GABA (Vigabatrin), a known mechanism-based irreversible inhibitor of GABA aminotransferase (GABA-T). This suggests that the compound could potentially inhibit the breakdown of the neurotransmitter GABA.
Based on these structural features, the primary hypothesized in vitro effects of this compound are the inhibition of succinate dehydrogenase and GABA aminotransferase, and potential downstream effects on cell viability.
Data Presentation: Hypothetical Quantitative Data
In the absence of experimental data, the following table illustrates how quantitative results for this compound would be presented. Researchers would populate this table with their experimentally derived data.
| Assay Type | Target Enzyme/Cell Line | Parameter | Value |
| Enzyme Inhibition | Succinate Dehydrogenase (SDH) | IC₅₀ (µM) | e.g., 50.5 ± 4.2 |
| Enzyme Inhibition | Succinate Dehydrogenase (SDH) | Kᵢ (µM) | e.g., 25.1 ± 2.8 |
| Enzyme Inhibition | GABA Aminotransferase (GABA-T) | IC₅₀ (µM) | e.g., 15.3 ± 1.9 |
| Enzyme Inhibition | GABA Aminotransferase (GABA-T) | kᵢₙₐ꜀ₜ (min⁻¹) | e.g., 0.12 ± 0.02 |
| Cell Viability | SH-SY5Y (Human Neuroblastoma) | CC₅₀ (µM) | e.g., >100 |
| Cell Viability | HepG2 (Human Hepatocellular Carcinoma) | CC₅₀ (µM) | e.g., 85.7 ± 9.3 |
Experimental Protocols
Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potential of this compound on succinate dehydrogenase activity.
Materials:
-
Isolated mitochondria or purified succinate dehydrogenase
-
Succinate Dehydrogenase Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM EDTA)
-
Substrate: Succinate solution
-
Electron Acceptor: 2,6-Dichlorophenolindophenol (DCIP)
-
Phenazine methosulfate (PMS)
-
This compound stock solution (in a suitable solvent, e.g., water or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted compound solutions to the respective wells. Include wells for a vehicle control (solvent only) and a positive control (a known SDH inhibitor like malonic acid).
-
Add the isolated mitochondria or purified SDH to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
To initiate the reaction, add a solution containing succinate, DCIP, and PMS to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (kinetic read). The reduction of DCIP by SDH leads to a loss of blue color.
-
Calculate the initial reaction rates (V₀) for each concentration of the test compound.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro GABA Aminotransferase (GABA-T) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on GABA-T activity.
Materials:
-
Purified GABA-T enzyme
-
GABA-T Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM α-ketoglutarate, 1 mM NADP⁺, and 1 U/mL succinic semialdehyde dehydrogenase)
-
Substrate: γ-aminobutyric acid (GABA) solution
-
This compound stock solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the diluted compound solutions to the wells of a 96-well plate. Include a vehicle control.
-
Add the purified GABA-T enzyme to each well and incubate for various time points if testing for time-dependent inhibition.
-
Initiate the enzymatic reaction by adding GABA to each well.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH in the coupled reaction catalyzed by succinic semialdehyde dehydrogenase.
-
Determine the initial reaction rates from the linear portion of the absorbance curves.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for evaluating the cytotoxic effects of this compound on a selected cell line.
Materials:
-
Human cell line (e.g., SH-SY5Y for neuronal effects, HepG2 for general toxicity)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1]
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value.
Visualizations
Caption: Workflow for SDH Inhibition Assay.
Caption: Workflow for Cell Viability (MTT) Assay.
Caption: Hypothesized Mechanism of Action.
References
Application Notes and Protocols: Investigating the Effect of 2-(2-Aminobut-3-enyl)malonic acid (Vigabatrin) on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(2-Aminobut-3-enyl)malonic acid, more commonly known as Vigabatrin or gamma-vinyl GABA (GVG), and its effects on synaptic transmission. Vigabatrin is an anticonvulsant medication used in the treatment of epilepsy.[1][2] Its mechanism of action centers on the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[3]
Mechanism of Action
Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA.[1][2] By inhibiting GABA-T, Vigabatrin leads to a significant increase in the concentration of GABA in the brain.[1][4] This elevation of GABA levels enhances inhibitory neurotransmission, which helps to control the excessive neuronal firing characteristic of seizures.[1] Studies have shown that Vigabatrin administration can increase brain GABA concentrations to approximately two to three times their baseline values.[4]
Data Presentation
The following tables summarize the quantitative effects of Vigabatrin on GABA levels and synaptic transmission.
Table 1: Effect of Vigabatrin on Brain GABA Concentrations
| Dosage | Brain Region | Fold Increase in GABA | Measurement Technique | Reference |
| 3 g/day | Occipital Lobe | ~2-3x | NMR Spectroscopy | [4] |
| Up to 3 g/day | General Brain | Dose-dependent increase | NMR Spectroscopy | [4] |
| 3g to 6g/day | General Brain | No further significant increase | NMR Spectroscopy | [5] |
Table 2: Effects of Vigabatrin on Synaptic Events
| Parameter | Observation | Experimental Model | Reference |
| Miniature Inhibitory Postsynaptic Currents (mIPSCs) | Reduced | Hippocampal Slices | [6] |
| Evoked Inhibitory Postsynaptic Currents (eIPSCs) | Reduced | Hippocampal Slices | [6] |
| Tonic GABA(A) Receptor-Mediated Current | Increased | Hippocampal Slices | [6] |
| Sucrose-Evoked GABA Release | Reduced | Hippocampal Slices | [6] |
| Postsynaptic sensitivity to exogenous GABA | Reduced | Hippocampal Slices | [6] |
Signaling Pathways and Experimental Workflows
Caption: Overview of a typical GABAergic synapse.
Caption: Mechanism of action of Vigabatrin.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Extracellular GABA Levels
Objective: To measure the effect of Vigabatrin on extracellular GABA concentrations in a specific brain region of a freely moving animal.
Materials:
-
Vigabatrin
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic
Procedure:
-
Animal Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline of extracellular GABA levels.
-
Vigabatrin Administration: Administer Vigabatrin to the animal (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration to monitor changes in GABA concentration.
-
Sample Analysis: Analyze the collected dialysate samples for GABA concentration using an HPLC system with fluorescence detection following pre-column derivatization with o-phthaldialdehyde (OPA).
-
Data Analysis: Express the post-treatment GABA levels as a percentage of the baseline levels and analyze for statistical significance.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
Objective: To investigate the effects of Vigabatrin on inhibitory postsynaptic currents (IPSCs) in neurons.
Materials:
-
Vigabatrin
-
Brain slice preparation equipment (vibratome, dissection microscope)
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Pharmacological agents (e.g., tetrodotoxin to block action potentials for mIPSC recording)
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region using a vibratome.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF.
-
Cell Identification: Identify a neuron of interest using a microscope with differential interference contrast (DIC) optics.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from the selected neuron.
-
Baseline Recording: Record baseline synaptic activity (either spontaneous, miniature, or evoked IPSCs) for a stable period.
-
Vigabatrin Application: Bath-apply Vigabatrin at a known concentration to the slice.
-
Post-application Recording: Record synaptic activity for an extended period to observe the effects of Vigabatrin. Note that due to its mechanism of action, the effects of Vigabatrin may be slow to develop.[6]
-
Data Analysis: Analyze the frequency, amplitude, and kinetics of IPSCs before and after Vigabatrin application using appropriate software. Statistical tests should be used to determine the significance of any observed changes.
References
- 1. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paradoxical reduction of synaptic inhibition by vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Aminobut-3-enyl)malonic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Aminobut-3-enyl)malonic acid. This compound is notably recognized as Vigabatrin EP Impurity E.[1][2][3][4]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Q1: Why is my initial alkylation of diethyl malonate yielding a low amount of the desired product?
A1: Low yields in the initial alkylation step of a malonic ester synthesis can stem from several factors. Firstly, the choice of base is crucial. Sodium ethoxide in ethanol is commonly used, and it is important that the alkoxide base matches the ester to prevent transesterification.[5] Incomplete deprotonation of diethyl malonate can lead to unreacted starting material. Ensure the base is fresh and added under anhydrous conditions to prevent quenching.
Another critical factor is the reactivity of the alkylating agent. For the synthesis of this compound, a likely precursor is a protected 2-aminobut-3-enyl halide (e.g., N-Boc-2-aminobut-3-enyl bromide). The stability and reactivity of this reagent are paramount. Degradation of the alkylating agent or competing elimination reactions (E2) can significantly reduce the yield of the desired C-alkylation product.
Troubleshooting Steps:
-
Verify Base Quality: Use a freshly opened or properly stored bottle of sodium ethoxide.
-
Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check Alkylating Agent: Confirm the purity and stability of your protected aminobutenyl halide. If possible, use it shortly after preparation or purification.
-
Reaction Temperature: The addition of the alkylating agent should be performed at an appropriate temperature to control the reaction rate and minimize side reactions. A gradual addition at room temperature or slightly below is often recommended.
Q2: I am observing the formation of a significant amount of a dialkylated product. How can I favor monoalkylation?
A2: The formation of a dialkylated malonic ester is a common side reaction.[6] This occurs when the monoalkylated product is deprotonated by the base and reacts with a second molecule of the alkylating agent.
Control Strategies:
-
Stoichiometry: Use a slight excess of diethyl malonate relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the monoalkylated product.
-
Controlled Addition: Add the alkylating agent slowly to the solution of the enolate. This keeps the concentration of the alkylating agent low at any given time, disfavoring a second alkylation.
-
Base Stoichiometry: Use only one equivalent of the base.
Q3: The hydrolysis of my substituted diethyl malonate is incomplete or leading to decarboxylation of only one ester group. What is causing this?
A3: Incomplete hydrolysis of the diethyl ester to the dicarboxylic acid can be due to insufficient reaction time, temperature, or concentration of the acid or base catalyst. Both acidic and basic conditions can be used for hydrolysis.[5][6]
Premature decarboxylation during hydrolysis is also a possibility, especially under harsh acidic conditions and high temperatures. The desired this compound is a substituted malonic acid, which is prone to decarboxylation upon heating.[7]
Recommendations:
-
For Basic Hydrolysis (Saponification): Use an excess of a strong base like NaOH or KOH in an aqueous alcohol solution. Ensure the reaction is heated sufficiently (reflux) for an adequate duration to drive the hydrolysis of both ester groups to completion. The reaction progress can be monitored by TLC.
-
For Acidic Hydrolysis: Use a concentrated aqueous acid like HCl or H2SO4 and heat. Be mindful that heating in acid can promote decarboxylation. Milder acidic conditions might be necessary if significant decarboxylation is observed.
-
Work-up: After basic hydrolysis, the reaction mixture must be carefully acidified to protonate the dicarboxylate. Over-acidification or excessive heating during this step can also lead to decarboxylation.
Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A4: The primary impurities in the synthesis of this compound are likely unreacted starting materials, the dialkylated product, and byproducts from side reactions of the aminobutenyl group. The vinyl group is susceptible to polymerization or oxidation. The amino group, if deprotected prematurely, can also participate in side reactions.
Purification Strategies:
-
Crystallization: If the final product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems to find one that provides good separation from the impurities.
-
Chromatography: For non-crystalline products or for removing closely related impurities, column chromatography may be necessary. Given the polar nature of the amino acid, reversed-phase chromatography or ion-exchange chromatography could be effective.
-
Protection/Deprotection Strategy: The purity of the final product is highly dependent on the successful management of protecting groups for the amino functionality (e.g., Boc, Cbz). Ensure complete deprotection in the final step without affecting the rest of the molecule.
Quantitative Data Summary
To aid in troubleshooting and optimizing your synthesis, we recommend maintaining a detailed record of your experimental data. The following table provides a template for tracking key quantitative parameters across different experimental runs.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Diethyl Malonate (equivalents) | |||
| Base (equivalents) | |||
| Alkylating Agent (equivalents) | |||
| Reaction Temperature (°C) | |||
| Reaction Time (hours) | |||
| Yield of Alkylated Ester (%) | |||
| Yield of Final Product (%) | |||
| Purity (e.g., by HPLC, %) |
Experimental Protocols
A generalized protocol for the synthesis of this compound via a malonic ester synthesis is provided below. This should be adapted and optimized for your specific laboratory conditions and reagents.
Step 1: Alkylation of Diethyl Malonate
-
Under an inert atmosphere (N2 or Ar), dissolve sodium ethoxide (1.0 eq.) in anhydrous ethanol in a flame-dried round-bottom flask.
-
To the stirred solution, add diethyl malonate (1.1 eq.) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Slowly add a solution of the protected 2-aminobut-3-enyl halide (e.g., N-Boc-4-bromo-3-aminobut-1-ene) (1.0 eq.) in a minimal amount of anhydrous ethanol or DMF.
-
Allow the reaction to stir at room temperature overnight. The progress can be monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the protected diethyl 2-(2-aminobut-3-enyl)malonate.
Step 2: Hydrolysis and Deprotection
-
Dissolve the purified, protected diester in a suitable solvent (e.g., a mixture of THF and water).
-
Add an excess of a strong base (e.g., LiOH or NaOH, 3-4 eq.) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with a cooled aqueous acid (e.g., 1M HCl) to a pH of ~2.
-
Extract the dicarboxylic acid into an organic solvent.
-
If a protecting group like Boc is used, it can be removed concurrently or in a subsequent step with a strong acid (e.g., trifluoroacetic acid in dichloromethane).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the final product by crystallization or chromatography.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
References
Technical Support Center: Synthesis of 2-(2-Aminobut-3-enyl)malonic acid
Welcome to the technical support center for the synthesis of 2-(2-Aminobut-3-enyl)malonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a known impurity of the anti-epileptic drug Vigabatrin. The primary synthetic route involves the hydrolysis of diethyl 2-(2-aminobut-3-enyl)malonate.
Issue 1: Low Overall Yield
Low or no yield of the final product is a frequent challenge. Several factors can contribute to this issue, from the initial alkylation to the final purification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Deprotonation of Diethyl Malonate | Ensure the use of a strong, anhydrous base such as sodium ethoxide in absolute ethanol to achieve complete formation of the enolate. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the enolate. | Complete deprotonation will lead to a higher concentration of the nucleophilic enolate, thereby improving the efficiency of the subsequent alkylation step. |
| Side Reactions of the Electrophile | The electrophile, a protected 4-amino-1-butene derivative, can undergo elimination or other side reactions. Use a non-polar aprotic solvent like THF or DMF to favor the S(_N)2 reaction. Add the electrophile slowly to the enolate solution at a controlled temperature, ideally starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature. | Minimizing side reactions of the electrophile will increase the amount available for the desired alkylation, leading to a higher yield of the dialkylated malonate intermediate. |
| Inefficient Hydrolysis | The hydrolysis of the diethyl ester to the dicarboxylic acid requires harsh conditions which can lead to product degradation. While potassium hydroxide is commonly used, consider optimizing the concentration and reaction time. Monitoring the reaction by TLC or HPLC is crucial to determine the point of complete hydrolysis without significant degradation. | Optimized hydrolysis conditions will ensure complete conversion of the ester to the carboxylic acid while minimizing the formation of byproducts. |
| Product Loss During Workup and Purification | The high water solubility of this compound makes its extraction from the aqueous phase challenging, especially in the presence of inorganic salts generated during hydrolysis and neutralization. | See Issue 2: Difficulty in Product Isolation and Purification for detailed troubleshooting steps. |
Issue 2: Difficulty in Product Isolation and Purification
The product's zwitterionic nature at certain pH values and its high polarity make purification a significant hurdle.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Water Solubility of the Product | After acidification of the reaction mixture, the product is often co-soluble with inorganic salts in water. Instead of relying solely on solvent extraction, consider using ion-exchange chromatography. A strong cation exchange resin can be used to bind the amino acid, allowing inorganic salts to be washed away. The product can then be eluted with a volatile base like aqueous ammonia, which can be removed under vacuum. | Ion-exchange chromatography provides a more effective method for separating the highly polar amino acid from inorganic salts, leading to a purer product and potentially higher isolated yield. |
| Co-precipitation with Inorganic Salts | Attempts to precipitate the product from aqueous solutions can often lead to co-precipitation with inorganic salts like KCl. To mitigate this, try to minimize the amount of acid used for neutralization to just what is needed to protonate the carboxylate groups. Cooling the solution slowly may also promote the selective crystallization of the product. | Reduced co-precipitation will yield a product with higher purity, requiring less extensive downstream purification. |
| Product Degradation During Purification | Prolonged exposure to strong acidic or basic conditions during purification can lead to degradation of the vinyl group or other side reactions. Aim to perform purification steps at lower temperatures and minimize the time the product is in harsh pH environments. Use of a volatile buffer system for chromatography could also be beneficial. | Minimizing degradation will result in a higher yield of the desired pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the alkylation step?
A1: The synthesis typically starts with diethyl malonate. The alkylating agent would be a protected form of 4-halo-1-aminobutane, for example, N-(4-bromobut-2-en-1-yl)-phthalimide. The phthalimide protecting group can be removed in a subsequent step.
Q2: Which base is most effective for the deprotonation of diethyl malonate in this synthesis?
A2: Sodium ethoxide (NaOEt) in absolute ethanol is the most commonly used and effective base for this reaction. It is crucial that the alcohol used as a solvent matches the ester group of the malonate to prevent transesterification.
Q3: What are the optimal reaction conditions for the alkylation step?
A3: While specific optimization data for this exact synthesis is not widely published, analogous malonic ester syntheses suggest that the reaction is best performed by adding the alkylating agent to the pre-formed enolate at 0 °C and then allowing the reaction to slowly warm to room temperature or be gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Reaction times can vary from a few hours to overnight.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable method to monitor the disappearance of the starting materials (diethyl malonate and the alkylating agent) and the appearance of the product. A suitable solvent system would be a mixture of hexane and ethyl acetate. For the hydrolysis step, TLC or HPLC can be used to track the conversion of the ester to the carboxylic acid.
Q5: What are the expected spectroscopic data for this compound?
A5: Characterization would typically involve NMR and mass spectrometry.
-
¹H NMR: Expect signals for the vinyl protons (CH=CH₂), the methine proton adjacent to the amino and malonic acid groups, the methylene protons of the malonic acid, and the protons of the amino and carboxylic acid groups.
-
¹³C NMR: Expect signals for the carboxylic acid carbons, the vinyl carbons, and the aliphatic carbons.
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Mass Spectrometry: The expected molecular weight is 173.17 g/mol . An ESI-MS spectrum would show the corresponding [M+H]⁺ or [M-H]⁻ ion.
Experimental Protocols
Synthesis of Diethyl 2-(2-Aminobut-3-enyl)malonate (Intermediate)
This protocol is based on the general principles of malonic ester synthesis.
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Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
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Cool the sodium ethoxide solution to 0 °C in an ice bath.
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Add diethyl malonate (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
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Alkylation: To the resulting solution of the sodium salt of diethyl malonate, add a solution of a suitable protected 4-halo-1-aminobutane derivative (e.g., N-(4-bromobut-2-en-1-yl)-phthalimide) (1.0 eq) in a minimal amount of anhydrous DMF or THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.
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Deprotection: The protecting group (e.g., phthalimide) can be removed using standard procedures, such as treatment with hydrazine hydrate in ethanol, to yield the free amine intermediate.
Synthesis of this compound
This protocol is adapted from the procedure described by Karumanchi et al. for the synthesis of Vigabatrin impurity E.[1]
-
Hydrolysis: To a solution of diethyl 2-(2-aminobut-3-enyl)malonate (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (2.2 eq).
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC or HPLC until the starting ester is fully consumed.
-
Isolation and Purification:
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Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.
-
Dissolve the residue in a minimal amount of water and cool in an ice bath.
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Carefully acidify the solution with cold dilute hydrochloric acid to a pH of approximately 3-4.
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Challenge: The product is highly water-soluble and difficult to extract. The presence of inorganic salts (KCl) further complicates purification.
-
Recommended Purification:
-
Load the acidified aqueous solution onto a strong cation exchange resin column (e.g., Dowex 50W).
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Wash the column thoroughly with deionized water to remove all inorganic salts.
-
Elute the product from the column using a gradient of aqueous ammonia (e.g., 0.5 to 2 M).
-
Collect the fractions containing the product (monitor by TLC with ninhydrin staining).
-
Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure to yield the pure this compound.
-
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 2-(2-Aminobut-3-enyl)malonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Aminobut-3-enyl)malonic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Difficulty removing inorganic salts (e.g., KCl, NaCl) from the product. | High water solubility of both the product and the inorganic salts.[1][2] | Methanol Precipitation: After initial isolation and concentration, attempt to precipitate the inorganic salts by dissolving the crude product in a minimal amount of water and then adding a large excess of methanol. The product may remain in the methanolic solution while the salts precipitate. Alternative Synthesis/Work-up: If possible, modify the synthesis or work-up to avoid the formation of high concentrations of water-soluble salts. |
| Product degradation during purification. | The compound may be unstable under certain conditions (e.g., pH, temperature). Ion-exchange chromatography has been reported to cause degradation.[1][2] | Avoid Harsh Conditions: Use mild pH conditions and lower temperatures whenever possible. Salt Formation: Consider converting the product to a more stable salt form, such as the hydrochloride salt, which can sometimes be more amenable to purification and storage.[3][4] Rapid Purification: Minimize the duration of the purification process. |
| Low yield after purification. | Product loss during multiple purification steps. Co-precipitation with impurities. Degradation of the product. | Optimize Crystallization: Carefully select the solvent system for crystallization to maximize product recovery while leaving impurities in the mother liquor. Chromatography Optimization: If using chromatography, screen different stationary and mobile phases to achieve good separation with minimal product loss. Note the reported degradation with ion-exchange chromatography.[1][2] |
| Co-elution of impurities during column chromatography. | Similar polarity of the product and impurities. | Alternative Chromatographic Techniques: Consider alternative chromatography methods such as reversed-phase chromatography if normal-phase is not effective. Derivatization: Temporarily protect the amino or carboxylic acid groups to alter the polarity of the molecule, which may improve chromatographic separation. |
| Difficulty with product crystallization. | The product may be an oil or have a low melting point. Presence of impurities inhibiting crystal formation. | Solvent Screening: Experiment with a variety of solvent systems (e.g., water/methanol, water/ethanol, ethyl acetate/hexanes) to find conditions that promote crystallization. Seeding: Use a small amount of pure product as a seed crystal to induce crystallization. Trituration: If the product is an oil, triturate it with a non-solvent to try and induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found with this compound?
A1: this compound is known as Vigabatrin USP impurity-E.[1][2][5] Other potential process-related impurities from the synthesis of Vigabatrin could also be present. These may include starting materials, reagents, and byproducts from side reactions.
Q2: Is this compound stable?
A2: The compound has been reported to be prone to degradation, particularly during purification techniques like ion-exchange chromatography.[1][2] It is advisable to handle the compound at lower temperatures and under neutral or mildly acidic pH conditions. Conversion to a salt, such as the hydrochloride salt, may improve stability.[3][4]
Q3: What analytical techniques are recommended for purity assessment?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and other related impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of any impurities.[6]
Q4: Can I use ion-exchange chromatography for purification?
A4: Caution is advised when using ion-exchange chromatography, as it has been reported to cause degradation of this compound.[1][2] If this method is attempted, it should be carefully optimized with respect to the resin type, pH, and elution conditions, and the stability of the product under these conditions should be monitored closely.
Q5: What is a general strategy for purifying amino acids like this one?
A5: A general approach for purifying amino acids involves crystallization, often by adjusting the pH of an aqueous solution or by using mixed solvent systems.[7] For aminomalonic acid derivatives, conversion to a hydrochloride salt can facilitate purification and handling.[3] While chromatography is a powerful tool, the stability of the specific compound must be considered.
Experimental Protocols
Protocol 1: General Purification by Precipitation of Inorganic Salts
This protocol is based on the principle of differential solubility to remove highly water-soluble inorganic salts.
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Dissolution: Dissolve the crude this compound containing inorganic salts in a minimum volume of deionized water at room temperature.
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Precipitation of Salts: While stirring, slowly add a 10-fold excess volume of methanol. The inorganic salts should precipitate out of the solution.
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Filtration: Filter the mixture to remove the precipitated inorganic salts.
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Concentration: Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain the purified product.
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Analysis: Analyze the product for purity by HPLC and for residual salt content.
Protocol 2: Purification via Hydrochloride Salt Formation
This protocol is adapted from general methods for the purification of amino acids and their derivatives.[3]
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Dissolution: Dissolve the crude this compound in a suitable solvent such as methanol or a mixture of water and methanol.
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Acidification: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through it, or add a pre-determined amount of concentrated hydrochloric acid.
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Precipitation: The hydrochloride salt of the product should precipitate from the solution.
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Isolation: Collect the precipitate by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-basic impurities.
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Drying: Dry the product under vacuum.
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Analysis: Confirm the formation of the salt and assess its purity using appropriate analytical techniques.
Visualizations
Caption: General purification workflows for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vigabatrin Ep Impurity E Hydrochloride salt | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. tandfonline.com [tandfonline.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. US5254729A - Method for purifying glycine - Google Patents [patents.google.com]
Overcoming stability issues of 2-(2-Aminobut-3-enyl)malonic acid in solution
Technical Support Center: 2-(2-Aminobut-3-enyl)malonic acid
Disclaimer: Direct stability data for this compound is not extensively available in public literature. The following guidance is based on established principles for structurally related compounds, such as vinyl amino acids (e.g., Vigabatrin) and aminomalonic acids. These recommendations are intended to provide a foundational approach for stability assessment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is showing a decrease in concentration over a short period. What could be the cause?
A1: The instability of this compound in solution can be attributed to several factors inherent to its structure. The primary concerns are the reactivity of the vinyl group and the potential for decarboxylation of the malonic acid moiety. The vinyl group is susceptible to oxidation and polymerization, while aminomalonic acids are known to be relatively unstable.[1]
Q2: How does pH affect the stability of my compound in aqueous solutions?
A2: The pH of the solution is a critical factor. For many amino acids, dimerization and other degradation reactions can be pH-dependent.[2] For instance, some amino acids undergo dimerization at pH values around 5.[2] It is advisable to conduct pH profiling studies to determine the optimal pH for stability. Generally, solutions should be buffered to maintain a consistent pH.
Q3: I am observing discoloration and precipitation in my stock solution. What is happening?
A3: Discoloration and precipitation can be signs of degradation, including oxidation or polymerization of the vinyl group. Exposure to light and oxygen can accelerate these processes. It is recommended to store solutions in amber vials to protect from light and to consider de-gassing solvents or storing under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the recommended storage temperature for solutions of this compound?
A4: For short-term storage, refrigeration (2-8 °C) is generally recommended to slow down degradation kinetics.[3] For long-term storage, freezing at -20 °C or -80 °C is advisable.[4] However, it is important to be aware that freeze-thaw cycles can also affect the stability of some compounds.[4] It is best to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: Can the choice of solvent impact the stability of the compound?
A5: Yes, the solvent can play a significant role. While aqueous buffers are common, organic solvents like DMSO or ethanol might offer different stability profiles. However, the amide bonds in similar peptide-like polymers can be sensitive to changes in pH, temperature, and oxido-reductive compounds.[5] It is crucial to ensure the compound is fully solubilized and to test stability in the chosen solvent system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid Loss of Purity | pH-mediated hydrolysis, oxidation | Conduct a pH stability study to find the optimal pH range. Prepare solutions in degassed buffers and store under an inert atmosphere. |
| Precipitate Formation | Poor solubility, aggregation, degradation product | Confirm solubility limits at the storage temperature. Filter the solution after preparation. Analyze the precipitate to identify its nature. |
| Inconsistent Assay Results | Adsorption to container, degradation | Use low-binding microplates and vials. Prepare fresh solutions for each experiment and include stability-indicating controls. |
| Discoloration of Solution | Oxidation, light sensitivity | Protect solutions from light by using amber vials or covering with aluminum foil. Add antioxidants if compatible with the experimental system. |
Experimental Protocols
Protocol 1: pH Stability Assessment
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Buffer Preparation : Prepare a series of buffers (e.g., citrate, phosphate, borate) at different pH values (e.g., 3, 5, 7.4, 9).
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Solution Preparation : Dissolve a known concentration of this compound in each buffer.
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Incubation : Aliquot the solutions into amber HPLC vials and store them at a controlled temperature (e.g., 4°C, 25°C, 40°C).
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Time-Point Analysis : At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), analyze the samples by a stability-indicating method like HPLC-UV or LC-MS.
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Data Analysis : Plot the percentage of remaining compound against time for each pH and temperature condition to determine the degradation rate.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7]
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Acid Hydrolysis : Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis : Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation : Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation : Heat the solid compound at 60°C for 24 hours.
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Photostability : Expose the solution to UV and visible light as per ICH Q1B guidelines.[7]
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Analysis : Analyze the stressed samples by LC-MS to identify and characterize the degradation products. The goal is to achieve 5-20% degradation.[7]
Visualizations
Caption: A decision-making workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for the target molecule.
References
- 1. Aminomalonic acid: identification in Escherichia coli and atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of 5-aminolevulinic acid and its ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-(2-Aminobut-3-enyl)malonic acid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Aminobut-3-enyl)malonic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and handling of this compound.
Synthesis Troubleshooting
Question 1: Why is the yield of my initial alkylation of diethyl malonate with 4-bromo-1-butene low?
Answer: Low yields in the initial alkylation step of a malonic ester synthesis can stem from several factors:
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Incomplete Deprotonation: The alpha-protons of diethyl malonate (pKa ≈ 13) require a sufficiently strong base for complete deprotonation to form the reactive enolate. Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous.
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Side Reactions: A significant side reaction is the dialkylation of the malonate, where a second molecule of 4-bromo-1-butene reacts at the alpha-carbon.[1][2] To minimize this, use a slight excess of diethyl malonate relative to the alkylating agent.
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Reaction Conditions: The reaction temperature and time are crucial. The reaction may require heating to proceed at a reasonable rate, but excessive heat can promote side reactions. Optimization of these parameters may be necessary.
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Purity of Reagents: Ensure that both diethyl malonate and 4-bromo-1-butene are of high purity, as impurities can interfere with the reaction.
Question 2: I am observing multiple spots on my TLC plate after the initial alkylation step. What are these impurities?
Answer: The presence of multiple spots on a TLC plate following the alkylation of diethyl malonate likely indicates a mixture of unreacted starting material, the desired mono-alkylated product, and the di-alkylated byproduct.
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Unreacted Diethyl Malonate: A spot corresponding to the starting material.
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Mono-alkylated Product: The desired diethyl 2-(but-3-en-1-yl)malonate.
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Di-alkylated Product: Diethyl 2,2-di(but-3-en-1-yl)malonate, a common byproduct in malonic ester synthesis.[1][2]
To confirm the identity of these spots, you can use techniques like GC-MS or NMR spectroscopy on the isolated fractions. Careful column chromatography is typically required to separate these components.
Question 3: The subsequent bromination of the butenyl side chain is not proceeding to completion. What could be the issue?
Answer: Incomplete bromination of the double bond in diethyl 2-(but-3-en-1-yl)malonate can be due to:
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Reagent Decomposition: N-Bromosuccinimide (NBS) is a common reagent for allylic bromination. Ensure it is fresh and has been stored properly, protected from light and moisture.
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Initiator Problems: The reaction often requires a radical initiator, such as AIBN or benzoyl peroxide, or initiation by UV light. Ensure the initiator is active and used in the correct stoichiometric amount.
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Solvent Choice: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl4) or cyclohexane are typically used for these reactions.
Question 4: I am having difficulty with the Gabriel synthesis step to introduce the amine group. What are common pitfalls?
Answer: The Gabriel synthesis is a robust method for preparing primary amines, but challenges can arise:[3][4][5][6]
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Incomplete Reaction with Potassium Phthalimide: The reaction of the brominated intermediate with potassium phthalimide is an SN2 reaction. Ensure anhydrous conditions, as water can hydrolyze the phthalimide salt. A polar aprotic solvent like DMF is generally effective.
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Hydrolysis of the Phthalimide: The final step of cleaving the phthalimide group to release the free amine can be problematic. Acidic hydrolysis can sometimes be harsh and lead to side products.[4] Hydrazine-mediated cleavage (the Ing-Manske procedure) is often a milder and more effective alternative.[4]
Question 5: The final hydrolysis of the diethyl ester and decarboxylation is giving a low yield of the desired this compound. Why?
Answer: Low yields in the final hydrolysis and decarboxylation steps can be attributed to:
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Incomplete Hydrolysis: The saponification of the two ester groups requires sufficiently strong basic conditions (e.g., refluxing with NaOH or KOH).[7] Ensure adequate reaction time for complete hydrolysis to the dicarboxylate salt.
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Decarboxylation Issues: The decarboxylation of the substituted malonic acid typically occurs upon heating in an acidic medium.[8][9] The temperature needs to be high enough to drive off CO2, but not so high as to cause degradation of the product. The presence of the amino and vinyl groups might make the molecule more susceptible to side reactions at high temperatures.
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Purification Losses: The final product is an amino acid and may be highly polar and water-soluble, which can make extraction and purification challenging. Ion-exchange chromatography may be a more suitable purification method than standard silica gel chromatography.
Stability and Storage
Question 6: My sample of this compound seems to be degrading over time. How should I store it?
Answer: Amino acids, especially those with unsaturated functionalities, can be prone to degradation. Based on general knowledge of similar compounds, the following storage conditions are recommended:
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Temperature: Store at low temperatures, preferably refrigerated or frozen (-20°C).
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the vinyl group and the amino group.
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Light: Protect from light, as the vinyl group may be susceptible to light-induced reactions.
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Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis and potential microbial growth.
Experimental Protocols
A plausible synthetic route for this compound is outlined below. This protocol is based on established organic chemistry principles, including the malonic ester synthesis and the Gabriel synthesis.
Overall Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of Diethyl 2-(but-3-en-1-yl)malonate
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
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Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
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After the addition is complete, allow the mixture to warm to room temperature and then add 4-bromo-1-butene dropwise.
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Heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.
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Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.
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Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of Diethyl 2-(2-bromobut-3-en-1-yl)malonate
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Dissolve diethyl 2-(but-3-en-1-yl)malonate in a suitable solvent such as carbon tetrachloride.
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Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
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Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.
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Wash the filtrate with aqueous sodium thiosulfate and then with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude brominated product.
Step 3: Synthesis of Diethyl 2-(2-phthalimidobut-3-en-1-yl)malonate
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Dissolve the crude diethyl 2-(2-bromobut-3-en-1-yl)malonate in anhydrous dimethylformamide (DMF).
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Add potassium phthalimide to the solution and heat the mixture with stirring.
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Monitor the reaction by TLC until the starting bromide is consumed.
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Cool the reaction mixture and pour it into ice-water.
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Collect the precipitated solid by filtration, wash it with water, and dry it to obtain the phthalimide-protected intermediate.
Step 4: Synthesis of this compound
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Suspend the diethyl 2-(2-phthalimidobut-3-en-1-yl)malonate in ethanol.
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Add hydrazine hydrate and reflux the mixture. A precipitate of phthalhydrazide should form.
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After the reaction is complete (monitored by TLC), cool the mixture and filter off the phthalhydrazide.
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Concentrate the filtrate under reduced pressure.
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To the residue, add an aqueous solution of a strong acid (e.g., HCl) and heat to reflux to hydrolyze the esters.
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Continue heating to effect decarboxylation until gas evolution ceases.
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Cool the solution and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
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Collect the solid by filtration, wash with cold water and then a small amount of ethanol, and dry under vacuum. Further purification can be achieved by recrystallization or ion-exchange chromatography.
Data Presentation
The following table summarizes hypothetical but expected quantitative data for the synthesis of this compound based on the protocol described above. Actual results may vary depending on experimental conditions and scale.
| Step | Product | Starting Materials | Molar Ratio (Target:Limiting) | Solvent | Typical Yield (%) | Purity (by HPLC, %) |
| 1 | Diethyl 2-(but-3-en-1-yl)malonate | Diethyl malonate, 4-Bromo-1-butene | 1.1 : 1 | Ethanol | 65-75 | >95 |
| 2 | Diethyl 2-(2-bromobut-3-en-1-yl)malonate | Diethyl 2-(but-3-en-1-yl)malonate, NBS | 1 : 1.1 | CCl₄ | 50-60 | >90 (crude) |
| 3 | Diethyl 2-(2-phthalimidobut-3-en-1-yl)malonate | Diethyl 2-(2-bromobut-3-en-1-yl)malonate, Potassium Phthalimide | 1 : 1.2 | DMF | 70-80 | >95 |
| 4 | This compound | Diethyl 2-(2-phthalimidobut-3-en-1-yl)malonate | - | Ethanol/H₂O | 40-50 | >98 |
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. aklectures.com [aklectures.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 9. Ch21: Malonic esters [chem.ucalgary.ca]
Technical Support Center: Optimizing Vigabatrin Dosage to Minimize Impurity Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and analysis of Vigabatrin. Our goal is to help you optimize your experimental workflow to ensure the stability of the drug substance and minimize the formation of impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Vigabatrin.
Issue 1: Unexpected Peaks Observed During HPLC Analysis
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing Vigabatrin. What could be the cause, and how can I identify these peaks?
Answer: Unexpected peaks in your chromatogram often indicate the presence of impurities or degradation products. The formation of these can be influenced by several factors. Here’s a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Degradation of Vigabatrin: Vigabatrin is susceptible to degradation under certain conditions. The primary degradation pathway is lactamization, leading to the formation of Vigabatrin EP Impurity A (5-ethenyl-2-pyrrolidone) . This is particularly prevalent in aqueous solutions and can be accelerated by heat.
-
Recommendation: Analyze your sample preparation and storage conditions. Ensure that aqueous solutions are prepared fresh and stored at refrigerated temperatures (2-8°C) if not used immediately. Avoid exposure to high temperatures. A study on extemporaneous formulations of Vigabatrin showed that at 40°C, a significant decrease in the parent drug concentration was observed after just 7 days[1][2].
-
-
Process-Related Impurities: Several impurities can arise from the synthetic process of Vigabatrin. These include:
-
Vigabatrin EP Impurity E (2-(2-aminobut-3-enyl)malonic acid)
-
4-Aminohexanoic acid
-
Recommendation: If you suspect process-related impurities, it is crucial to obtain reference standards for these known impurities to confirm their presence by comparing retention times and spiking your sample.
-
-
Interaction with Excipients: Certain excipients can react with Vigabatrin or contain reactive impurities themselves, leading to the formation of new adducts or degradation products.
-
Recommendation: Review the composition of your formulation. Common excipients like povidone and microcrystalline cellulose are generally considered compatible[5]. However, if you are using other excipients, conduct compatibility studies. Stress your drug-excipient mixtures under accelerated conditions (e.g., 40°C/75% RH) and analyze for the appearance of new peaks.
-
-
Contamination: Contamination from glassware, solvents, or other equipment can introduce extraneous peaks.
-
Recommendation: Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Run a blank (mobile phase) injection to rule out contamination from the HPLC system itself.
-
Experimental Workflow for Peak Identification:
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis of Vigabatrin.
Issue 2: Inconsistent Assay Results for Vigabatrin Dosage Forms
Question: My assay results for Vigabatrin tablets show high variability between samples. What could be causing this, and how can I improve the consistency?
Answer: High variability in assay results can stem from issues with the sample preparation, the analytical method itself, or the dosage form's physical properties.
Possible Causes and Solutions:
-
Incomplete Drug Extraction: Vigabatrin needs to be fully extracted from the tablet matrix for accurate quantification.
-
Recommendation: Optimize your extraction procedure. Ensure the chosen solvent completely dissolves Vigabatrin and that the mechanical agitation (e.g., sonication, shaking) is sufficient to break down the tablet matrix and release the drug. Vigabatrin is freely soluble in water[6].
-
-
Non-Uniformity of Dosage Units: If the active pharmaceutical ingredient (API) is not uniformly distributed within the tablets, you will observe high variability in your assay results.
-
Recommendation: This is a formulation issue. Evaluate the blending process during manufacturing to ensure homogeneity. Perform content uniformity testing on a larger number of tablets according to pharmacopeial guidelines.
-
-
Analytical Method Precision: The analytical method may not be precise enough.
-
Recommendation: Validate your HPLC method according to ICH guidelines, specifically focusing on precision (repeatability and intermediate precision). The relative standard deviation (RSD) for replicate injections should be within acceptable limits (typically <2%).
-
-
Sample Filtration Issues: Adsorption of Vigabatrin onto the filter membrane during sample preparation can lead to lower, variable results.
-
Recommendation: Perform a filter study to ensure that the chosen filter does not interact with Vigabatrin. Analyze an unfiltered sample solution and compare the result to that of the filtered solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Vigabatrin?
A1: The main degradation pathway for Vigabatrin in solution is intramolecular cyclization, also known as lactamization, to form the neutral compound 5-ethenyl-2-pyrrolidinone (Vigabatrin EP Impurity A) . This reaction is favored in aqueous environments and can be accelerated by heat.
Degradation Pathway of Vigabatrin:
Caption: Primary degradation pathway of Vigabatrin to Impurity A.
Q2: What are the recommended storage conditions for Vigabatrin drug substance and formulated products?
A2: To minimize impurity formation, the following storage conditions are recommended:
| Product Type | Recommended Storage Conditions | Rationale |
| Vigabatrin Drug Substance | Store in well-closed containers at controlled room temperature, protected from moisture and light. | To prevent degradation via hydrolysis and photolysis. |
| Vigabatrin Tablets | Store in the original packaging at controlled room temperature. | Protects from environmental factors that can accelerate degradation. |
| Reconstituted Vigabatrin Solution | Should be used immediately. If necessary, can be stored at 2-8°C for a limited time (stability studies show acceptable potency for up to 21 days, though immediate use is preferred)[1][2]. | Vigabatrin is prone to degradation in aqueous solutions. Refrigeration slows down the lactamization process. |
Q3: How do pH and temperature affect the stability of Vigabatrin in solution?
A3: Both pH and temperature significantly impact the stability of Vigabatrin in aqueous solutions.
-
Temperature: Higher temperatures accelerate the rate of degradation. A study showed that at 40°C, there was a greater than 10% loss of Vigabatrin in solution within 7 days, whereas at refrigerated (2-8°C) and room temperature (20-25°C), the drug remained stable for up to 21 days[1][2].
-
pH: While specific kinetic data across a wide pH range is limited in publicly available literature, the lactamization reaction is known to be influenced by pH. It is advisable to maintain the pH of Vigabatrin solutions close to neutral. A study on extemporaneous formulations noted a decrease in the pH of the solutions over time, particularly at room temperature and 40°C, which may be indicative of degradation[7].
Q4: Are there any known incompatibilities between Vigabatrin and common pharmaceutical excipients?
A4: Vigabatrin is generally compatible with many common excipients. Commercial formulations have utilized povidone and microcrystalline cellulose[5]. However, as a primary amine, Vigabatrin has the potential to react with certain excipients, particularly those containing reactive functional groups like aldehydes or reducing sugars (e.g., lactose), which could lead to the formation of Schiff bases or Maillard reaction products, especially under conditions of high heat and humidity.
Recommendation: It is crucial to perform thorough drug-excipient compatibility studies during formulation development. This typically involves preparing binary mixtures of Vigabatrin and each excipient, storing them under accelerated stability conditions (e.g., 40°C/75% RH), and analyzing them at various time points for the appearance of new degradation products.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of Vigabatrin
This protocol is a general guideline based on ICH Q1A(R2) for stress testing of Vigabatrin drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Objective: To generate degradation products of Vigabatrin under various stress conditions.
Materials:
-
Vigabatrin drug substance
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Vigabatrin in water or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Store at room temperature for 8 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid Vigabatrin powder to 80°C in an oven for 48 hours. Also, heat a solution of Vigabatrin at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid Vigabatrin powder and a solution of Vigabatrin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Neutralization and Dilution:
-
For acid and base-stressed samples, neutralize the solutions with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Logical Flow for Forced Degradation Studies:
Caption: A stepwise workflow for conducting forced degradation studies on Vigabatrin.
Protocol 2: HPLC Method for the Analysis of Vigabatrin and its Impurities
This is a general HPLC method that can be used as a starting point for the analysis of Vigabatrin and its degradation products. Method optimization and validation are required for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A mixture of a suitable buffer (e.g., ammonium formate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol)[1]. An isocratic method with Acetonitrile:Methanol (95:05) has also been reported. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | As Vigabatrin lacks a strong chromophore, derivatization is often required for UV detection. Alternatively, detection methods like mass spectrometry (MS), evaporative light scattering (ELSD), or charged aerosol detection (CAD) can be used for direct analysis[4]. If UV detection is used without derivatization, a low wavelength (e.g., 210 nm) may provide some response. A reported method with UV detection used 285 nm, but this may be for a specific derivative or formulation. |
| Injection Volume | 10 µL |
Note: Due to the poor UV absorbance of Vigabatrin, derivatization with reagents such as o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is a common strategy to enhance detection by UV or fluorescence detectors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
Welcome to the technical support center for the analysis of Vigabatrin. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often required for the analysis of Vigabatrin?
A1: Vigabatrin exists as a zwitterion at physiological pH and lacks a significant chromophore, making it difficult to analyze directly using common analytical techniques like reversed-phase HPLC with UV detection or Gas Chromatography (GC). Derivatization serves two primary purposes:
-
To improve chromatographic behavior: It converts the polar, zwitterionic Vigabatrin into a less polar, more volatile derivative suitable for GC analysis or better retention on reversed-phase HPLC columns.
-
To enhance detection: A derivatizing agent that introduces a fluorophore or a chromophore allows for sensitive detection by fluorescence or UV detectors. For Mass Spectrometry (MS), derivatization can improve ionization efficiency.[1][2]
Q2: What are the most common analytical techniques used for Vigabatrin quantification?
A2: The most prevalent methods for quantifying Vigabatrin in biological matrices and pharmaceutical formulations are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard due to its high sensitivity and selectivity, often allowing for direct analysis after a simple protein precipitation step.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires a derivatization step to make Vigabatrin volatile. Alkyl chloroformates are commonly used for this purpose.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: These methods also necessitate pre-column derivatization to attach a fluorescent or UV-absorbing tag to the Vigabatrin molecule.[4][5]
Q3: Is Vigabatrin stable in solution after sample preparation?
A3: Vigabatrin stability depends on the storage conditions. Studies have shown that Vigabatrin is stable for up to 48 hours when reconstituted in water, apple juice, whole milk, or infant formula and stored in a capped glass container at 2-8°C.[6][7] However, in extemporaneous formulations stored at higher temperatures (e.g., 40°C), a significant decrease in content (over 10%) can be observed after 7 days.[8][9] For bioanalytical samples, it is crucial to perform freeze-thaw and long-term stability tests in the specific biological matrix to ensure sample integrity.
Q4: Why is the analysis of Vigabatrin enantiomers important?
A4: Vigabatrin is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, (R)- and (S)-Vigabatrin. The pharmacological activity, however, is attributed almost exclusively to the (S)-enantiomer.[4][10] Therefore, enantioselective analytical methods are necessary to study the pharmacokinetics and pharmacodynamics of the active form of the drug separately from its inactive counterpart.[10][11][12]
Troubleshooting Guides
Section 1: Sample Preparation and Extraction
Q: I am experiencing low recovery of Vigabatrin from plasma samples. What are the possible causes and solutions?
A: Low recovery is a common issue in bioanalysis. Here are some potential causes and troubleshooting steps:
-
Problem: Inefficient protein precipitation.
-
Cause: The ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma may be suboptimal.
-
Solution: Optimize the solvent-to-plasma ratio. Typically, a 3:1 or 4:1 ratio of cold acetonitrile to plasma is effective. Ensure thorough vortexing and adequate centrifugation time and speed to achieve a compact protein pellet.
-
-
Problem: Analyte loss during liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Cause: Incorrect pH of the sample, inappropriate extraction solvent (for LLE), or unsuitable sorbent and elution solvent (for SPE).
-
Solution:
-
LLE: Adjust the pH of the aqueous phase to optimize the partitioning of the Vigabatrin derivative into the organic phase. Screen different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best recovery.
-
SPE: Ensure the sorbent chemistry is appropriate for the analyte. A mixed-mode or ion-exchange sorbent may be necessary. Methodically optimize each step: conditioning, loading, washing, and elution. The wash step is critical to remove interferences without eluting the analyte.
-
-
-
Problem: Degradation of Vigabatrin during sample handling.
-
Cause: Vigabatrin may be unstable at room temperature for extended periods or when exposed to certain pH conditions.
-
Solution: Keep samples on ice during preparation and minimize the time between collection and analysis or freezing. Validate the stability of Vigabatrin under all handling and storage conditions.[8]
-
Section 2: Derivatization
Q: My derivatization reaction seems incomplete or inconsistent. How can I troubleshoot this?
A: Incomplete or variable derivatization is a frequent pitfall. Consider the following:
-
Problem: Inconsistent reaction yield.
-
Cause: Moisture in the reaction environment can quench some derivatizing reagents, especially chloroformates. The pH of the reaction buffer is also critical.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen) if necessary. Precisely control the pH of the reaction mixture with an appropriate buffer, as optimized in the method.
-
-
Problem: Low derivative yield.
-
Cause: Suboptimal reaction temperature, time, or reagent concentration.
-
Solution: Systematically optimize the reaction conditions. For example, when derivatizing with diacetyl-l-tartaric acid anhydride for chiral analysis, optimal conditions were found to be a reaction temperature of 44°C and a reaction time of 30 minutes.[10] Ensure the molar ratio of the derivatizing agent to Vigabatrin is sufficient to drive the reaction to completion.
-
-
Problem: Appearance of extra peaks in the chromatogram.
-
Cause: The derivatizing agent may react with other endogenous molecules in the sample matrix, or the derivative itself might be unstable and degrade.
-
Solution: Use a more selective derivatizing agent if possible. Clean up the sample thoroughly before derivatization to remove potential interferences. Also, investigate the stability of the formed derivative over time.[13]
-
Section 3: Chromatography and Detection (LC-MS/MS)
Q: I'm observing significant signal suppression/enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects are a primary challenge for LC-MS/MS bioanalysis. Here are strategies to address them:
-
Problem: Ion suppression or enhancement leading to poor accuracy and precision.
-
Cause: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of Vigabatrin in the MS source.
-
Solution:
-
Improve Sample Cleanup: Move beyond simple protein precipitation. Use SPE or LLE to more effectively remove matrix components.
-
Optimize Chromatography: Modify the HPLC gradient to better separate Vigabatrin from the region where matrix components elute (often early in the run). Using a smaller particle size column or a different stationary phase can improve resolution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Vigabatrin-¹³C,d₂) is the most effective way to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement, allowing for an accurate ratio-based quantification.[3]
-
Dilute the Sample: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.
-
-
Q: I'm struggling to separate the (R)- and (S)-enantiomers of Vigabatrin. What are the key considerations?
A: Chiral separation requires a specific approach:
-
Problem: Co-elution of enantiomers.
-
Cause: Standard reversed-phase columns cannot resolve enantiomers.
-
Solution:
-
Indirect Chiral Separation (Diastereomer Formation): This is the most common method. Derivatize Vigabatrin with a chiral reagent (e.g., diacetyl-l-tartaric acid anhydride).[10] The resulting diastereomers have different physical properties and can be separated on a standard achiral column (like a C18). Key is to ensure the chiral derivatizing reagent is of high enantiomeric purity.
-
Direct Chiral Separation: Use a chiral stationary phase (CSP) column. This approach is more direct but can be more expensive, and finding a suitable CSP column and mobile phase combination may require significant method development.
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated analytical methods for Vigabatrin.
Table 1: LC-MS/MS Methods for Vigabatrin Analysis
| Parameter | Method 1 (Plasma)[3] | Method 2 (Dried Plasma Spots)[1] |
|---|---|---|
| Sample Prep | Protein Precipitation (Acetonitrile) | Derivatization then LLE |
| Derivatization | None | Propyl Chloroformate |
| Column | Waters Symmetry C18 (4.6x50mm, 3.5µm) | Zorbax Eclipse XDB-C8 (150x4.6mm, 5µm) |
| Linearity Range | 0.010 - 50.0 µg/mL | 0.500 - 50.0 µg/mL |
| Correlation (r²) | 0.9982 | >0.999 |
| Internal Standard | Vigabatrin-¹³C,d₂ | 4-aminocyclohexanecarboxylic acid |
| Recovery | > 85% | Not specified |
| Precision (RSD%) | < 15% | < 15% |
| Accuracy (%) | 85-115% | 85-115% |
Table 2: GC-MS and HPLC Methods for Vigabatrin Analysis
| Parameter | Method 1 (GC-MS, Serum) | Method 2 (HPLC-Fluorescence, Plasma)[5] |
|---|---|---|
| Sample Prep | Derivatization | Protein Precipitation, then Derivatization |
| Derivatization | Alkyl Chloroformates | o-phthaldialdehyde (OPA) |
| Column | Not specified | Not specified |
| Linearity Range | 0.5 - 50.0 mg/L | Not specified |
| Correlation (r²) | Not specified | Not specified |
| Internal Standard | Not specified | Not specified |
| Recovery | Not specified | Not specified |
| Precision (RSD%) | < 12.1% | Not specified |
| Accuracy (%) | 97.9 - 109.3% | Not specified |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Vigabatrin in Human Plasma
This protocol is adapted from a validated method and is for informational purposes.[3]
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Vigabatrin-¹³C,d₂).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Waters Symmetry C18 (4.6 mm × 50 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a highly aqueous mobile phase (e.g., 0.1% formic acid in water : acetonitrile, 95:5 v/v).
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 10 µL.
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Vigabatrin and its internal standard.
-
Protocol 2: Chiral Analysis of Vigabatrin Enantiomers by LC-MS
This protocol is based on a method using chiral derivatization.[10]
-
Derivatization:
-
To 50 µL of a plasma sample extract, add 50 µL of a 10 mg/mL solution of diacetyl-l-tartaric acid anhydride in acetonitrile.
-
Add 20 µL of a catalyst solution (e.g., pyridine in acetonitrile).
-
Vortex and incubate the mixture at 44°C for 30 minutes.
-
After cooling, the sample is ready for LC-MS analysis.
-
-
LC-MS Conditions:
-
LC System: UHPLC system.
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium formate (pH 3.0).
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to resolve the two diastereomeric derivatives.
-
Flow Rate: 0.2 mL/min.
-
MS System: Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer or a triple quadrupole.
-
Ionization Mode: ESI+.
-
Detection: Monitor the m/z for the derivatized (S)- and (R)-Vigabatrin.
-
Visualizations
Caption: Mechanism of action of Vigabatrin.
Caption: Typical workflow for Vigabatrin bioanalysis.
References
- 1. Vigabatrin in dried plasma spots: validation of a novel LC-MS/MS method and application to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. wjarr.com [wjarr.com]
- 5. Determination of GABA and vigabatrin in human plasma by a rapid and simple HPLC method: correlation between clinical response to vigabatrin and increase in plasma GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EVALUATION OF THE STABILITY OF VIGABATRIN IN HOSPITALAR EXTEMPORANEOUS FORMULATIONS | Drug Analytical Research [seer.ufrgs.br]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
Avoiding degradation of 2-(2-Aminobut-3-enyl)malonic acid during experiments
Technical Support Center: 2-(2-Aminobut-3-enyl)malonic acid
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid degradation of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store this compound at 2-8°C in a refrigerator.[1] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Thermal Decarboxylation: The malonic acid moiety is susceptible to losing carbon dioxide (CO₂) upon heating.[2]
-
Oxidation: The vinyl group and the allylic amine are potential sites for oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.[3][4]
-
Polymerization: The vinyl group may undergo polymerization, particularly in the presence of radical initiators or upon exposure to UV light.[5]
Q3: Can I heat solutions of this compound?
A3: Heating should be approached with caution. Malonic acid and its derivatives are known to undergo thermal decarboxylation at elevated temperatures.[6] If heating is necessary, it should be done at the lowest possible temperature for the shortest possible duration. A pilot experiment to assess stability at the desired temperature is recommended.
Q4: Which solvents are recommended for this compound?
A4: High-purity solvents are crucial. For analytical techniques like HPLC, ensure the solvents are degassed and free of peroxides, especially when using ethers like THF.[7] The choice of solvent will be application-dependent, but for general use, consider solvents in which the compound is stable and soluble at room temperature. Protic solvents may participate in reactions, so aprotic solvents might be preferred for long-term solution storage.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of signal or lower than expected concentration in analytical runs (e.g., HPLC). | 1. Degradation in solution: The compound may have degraded after being dissolved. 2. Adsorption: The compound may be adsorbing to the surface of the vial or HPLC column. | 1. Prepare fresh solutions immediately before use. If solutions must be stored, keep them at 2-8°C and protect them from light. Perform a time-course study to determine the stability in your specific solvent and conditions. 2. Use silanized glass vials or polypropylene vials to minimize adsorption. |
| Appearance of unexpected peaks in chromatograms. | 1. Degradation products: New peaks may correspond to degradation products such as the decarboxylated molecule or oxidized species. 2. Solvent impurities: Impurities in the mobile phase or sample solvent can appear as extra peaks.[8] | 1. Compare the chromatogram of a freshly prepared sample with an aged sample. If new peaks appear over time, degradation is likely. Consider LC-MS analysis to identify the mass of the impurity peaks, which can help elucidate the degradation pathway. 2. Run a blank gradient (injecting only the sample solvent) to identify solvent-related peaks. Use high-purity, HPLC-grade solvents.[8] |
| Inconsistent results between experimental replicates. | 1. Variable degradation: Inconsistent handling between replicates (e.g., different exposure times to light or ambient temperature) can lead to varying levels of degradation. 2. Incomplete dissolution: The compound may not be fully dissolved, leading to inconsistent concentrations. | 1. Standardize all handling procedures. Protect all samples from light using amber vials or by covering them with foil. Ensure all samples are processed on ice if thermal lability is a concern. 2. Ensure the compound is completely dissolved before use. Sonication in a cold bath may aid dissolution, but avoid heating. |
| Baseline instability or drift in HPLC analysis. | 1. Mobile phase issues: The mobile phase may be impure, not properly degassed, or unstable.[1] 2. Detector issues: The detector lamp may be weak, or the cell could be dirty.[1] | 1. Use high-purity, HPLC-grade solvents. Degas the mobile phase before and during the run. If using buffered mobile phases, ensure they are freshly prepared and filtered. 2. Check the detector's performance and perform maintenance (e.g., lamp replacement, cell cleaning) as needed. |
Data Presentation: Hypothetical Stability Data
The following tables present hypothetical stability data for this compound to illustrate how stability can be affected by common experimental variables. These are for illustrative purposes only.
Table 1: Effect of Temperature on Stability in Aqueous Buffer (pH 7.4) over 24 hours
| Temperature | Purity (%) | Major Degradant Peak Area (%) |
| 4°C | 99.5 | 0.5 |
| 25°C (Room Temp) | 95.2 | 4.8 |
| 37°C | 88.1 | 11.9 |
| 50°C | 75.6 | 24.4 |
Table 2: Effect of pH on Stability at 25°C over 24 hours
| pH | Purity (%) | Major Degradant Peak Area (%) |
| 3.0 | 98.1 | 1.9 |
| 5.0 | 97.5 | 2.5 |
| 7.4 | 95.2 | 4.8 |
| 9.0 | 92.3 | 7.7 |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the required amount quickly and reseal the container promptly.
-
Solvent Selection: Use high-purity, degassed solvents. If using a buffer, ensure it is filtered and freshly prepared.
-
Dissolution: Dissolve the compound in the chosen solvent at room temperature or on ice. If necessary, use brief, low-power sonication in a cold water bath to aid dissolution. Avoid heating.
-
Solution Storage: Prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution at 2-8°C in a tightly capped, amber glass vial.
-
Protection from Light: At all stages, protect the solid compound and its solutions from direct light by using amber vials or covering containers with aluminum foil.
Protocol 2: Assessment of Compound Stability
-
Preparation: Prepare a stock solution of the compound (e.g., at 1 mg/mL) in the desired experimental solvent or buffer.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution by a suitable analytical method (e.g., HPLC-UV) to determine the initial purity and peak area.
-
Incubation: Aliquot the stock solution into several sealed, amber vials. Expose these aliquots to the conditions you wish to test (e.g., different temperatures, pH values, or light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), remove one vial from each condition and analyze it by the same method used for the initial analysis.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) analysis. Plot the percentage of the parent compound versus time to determine the degradation rate.
Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: General workflow for assessing the stability of the compound.
References
- 1. Before you continue to YouTube [consent.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. inis.iaea.org [inis.iaea.org]
- 5. Vinyl group - Wikipedia [en.wikipedia.org]
- 6. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 7. agilent.com [agilent.com]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
Technical Support Center: Quantification of 2-(2-Aminobut-3-enyl)malonic acid
Welcome to the technical support center for the method development and quantification of 2-(2-Aminobut-3-enyl)malonic acid, also known as Vigabatrin Related Compound E. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a specified impurity of Vigabatrin, an anti-epileptic drug.[1] Its quantification is crucial for quality control in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product, as regulatory bodies like the USP and EP have set limits for its presence.[1]
Q2: What are the main analytical challenges in quantifying this compound?
A2: The primary challenges stem from its chemical structure. As an amino acid, it is highly polar and lacks a strong UV chromophore, making it difficult to retain on traditional reversed-phase HPLC columns and detect with standard UV detectors.[2] Therefore, derivatization is often required to enhance its chromatographic properties and detectability.
Q3: What are the common analytical techniques used for the quantification of this compound?
A3: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).[2] Both methods typically require a derivatization step to improve the analyte's volatility (for GC) or detectability (for HPLC). LC-MS/MS is also a powerful technique that can offer high sensitivity and specificity, sometimes without the need for derivatization.
Q4: Is a reference standard for this compound commercially available?
A4: Yes, this compound is available as a reference standard, often listed as "Vigabatrin Related Compound E" or "Vigabatrin EP Impurity E", from various suppliers of pharmaceutical standards.[3]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column overload. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a mobile phase modifier (e.g., a small amount of a competing amine) or switch to a different column chemistry. 3. Reduce the injection volume or sample concentration. |
| Low or no signal with UV detection | 1. The compound has poor UV absorbance at the selected wavelength. 2. Incomplete derivatization with a UV-absorbing agent. | 1. Implement a derivatization step with a chromophoric reagent (e.g., NQS). 2. Optimize derivatization conditions (pH, temperature, reaction time, reagent concentration). |
| Irreproducible retention times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Flush the column regularly and replace it if performance deteriorates. |
| Extraneous peaks in the chromatogram | 1. Contaminated mobile phase or diluent. 2. Impurities in the derivatization reagent. 3. Sample degradation. | 1. Use high-purity solvents and reagents. 2. Run a blank with the derivatization reagent to identify impurity peaks. 3. Ensure proper sample storage and handling. |
GC-MS Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No peak detected | 1. Incomplete or failed derivatization. 2. Analyte degradation in the injector. 3. Non-volatile derivatives formed. | 1. Optimize derivatization conditions (reagent, temperature, time). Silylation with MTBSTFA is a robust option for amino acids.[4] 2. Use a lower injector temperature or a deactivated inlet liner. 3. Ensure the correct derivatization agent is used to increase volatility (e.g., silylation or acylation). |
| Broad or tailing peaks | 1. Active sites in the GC system (liner, column). 2. Suboptimal oven temperature program. | 1. Use a deactivated inlet liner and a high-quality, low-bleed GC column. 2. Optimize the temperature ramp rate for better peak focusing. |
| Low response or poor sensitivity | 1. Inefficient derivatization. 2. Suboptimal MS parameters (ionization, ion selection). | 1. Ensure derivatization reaction goes to completion. 2. Optimize MS parameters in SIM or MRM mode for the specific derivative's fragments. |
| Variable results | 1. Moisture contamination affecting derivatization. 2. Inconsistent sample preparation. | 1. Ensure all glassware is dry and use anhydrous solvents, especially for silylation reactions.[4] 2. Standardize all sample preparation steps, including evaporation and reconstitution. |
Experimental Protocols
Protocol 1: HPLC-UV Method with Pre-column Derivatization
This method is based on the principle of derivatizing the primary amine group of the analyte with 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS) to form a chromophoric product detectable by UV.[5]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., water or a mild buffer) to a known concentration.
2. Derivatization Procedure:
-
To 1.0 mL of the sample solution, add 1.0 mL of a borate buffer (pH 9.0).
-
Add 1.0 mL of NQS solution (e.g., 0.5% w/v in water).
-
Mix well and heat the mixture in a water bath at 60°C for 20 minutes.[5]
-
Cool the solution to room temperature and add 1.0 mL of 0.1 M HCl to stop the reaction.
-
Dilute with the mobile phase to a suitable volume.
3. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 10 mM phosphoric acid (pH 2.5) with a gradient elution.[5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 451 nm[5]
-
Injection Volume: 20 µL
4. Quantification:
-
Prepare a calibration curve using a reference standard of this compound subjected to the same derivatization procedure.
Protocol 2: GC-MS Method with Silylation
This protocol involves the derivatization of the analyte by silylation to increase its volatility for GC-MS analysis.[4][6]
1. Sample Preparation and Derivatization:
-
Take a known volume or weight of the sample in a reaction vial and evaporate to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Seal the vial and heat at 100°C for 2-4 hours to ensure complete derivatization.[4]
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
GC Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
MS Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
3. Quantification:
-
A calibration curve should be prepared using a reference standard of this compound prepared using the same derivatization procedure. An internal standard can also be used for improved accuracy.
Quantitative Data Summary
The following table summarizes typical validation parameters that should be established for a quantitative method. The values provided are illustrative and should be determined experimentally during method validation.
| Parameter | HPLC-UV with Derivatization | GC-MS with Derivatization |
| Linearity Range | 0.1 - 10 µg/mL | 0.05 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 5.0% |
Visualizations
Caption: HPLC-UV method workflow with pre-column derivatization.
Caption: GC-MS method workflow with silylation derivatization.
Caption: Troubleshooting decision tree for analytical issues.
References
Validation & Comparative
Validating the inhibitory effect of 2-(2-Aminobut-3-enyl)malonic acid on GABA-T
For researchers, scientists, and professionals in drug development, understanding the efficacy and mechanisms of various enzyme inhibitors is paramount. This guide provides a comparative analysis of inhibitors targeting Gamma-Aminobutyric Acid Transaminase (GABA-T), a key enzyme in the metabolic pathway of the neurotransmitter GABA.
Objective: To objectively compare the performance of various GABA-T inhibitors and provide supporting experimental data for validation.
While this guide aims to be comprehensive, it is important to note that scientific literature extensively covers well-established inhibitors. However, for the compound 2-(2-Aminobut-3-enyl)malonic acid , there is a notable absence of published data regarding its inhibitory effects on GABA-T. Despite its availability from chemical suppliers (CAS Number: 1378466-25-1), its biological activity and mechanism of action have not been documented in accessible scientific literature. Therefore, a direct comparison of this specific compound with other known inhibitors is not currently feasible.
This guide will proceed by presenting a comparative overview of widely researched GABA-T inhibitors, along with the methodologies used to assess their inhibitory potential. This information can serve as a valuable resource for contextualizing future research on novel inhibitors like this compound, should data become available.
Comparison of Known GABA-T Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values provide a standardized measure of an inhibitor's potency. The table below summarizes these values for several well-characterized GABA-T inhibitors.
| Inhibitor | Type of Inhibition | IC50 | Ki | Source Organism of GABA-T |
| Vigabatrin (γ-vinyl-GABA) | Irreversible | - | 26 ± 3 mM | Pseudomonas fluorescens[1] |
| Gabaculine | Irreversible | - | - | Not Specified |
| Ethanolamine-O-sulfate (EOS) | Catalytic Inhibitor | - | - | Mouse[2] |
| Aminooxyacetic acid (AOAA) | Unspecific Enzyme Inhibitor | - | - | Mouse[2] |
| Taurine | Competitive | - | 68 ± 7 mM | Pseudomonas fluorescens[1] |
Experimental Protocols for Assessing GABA-T Inhibition
The validation of a compound's inhibitory effect on GABA-T relies on robust and reproducible experimental protocols. A common method is the GABA-T activity assay, which can be adapted for high-throughput screening of potential inhibitors.
General GABA-T Inhibition Assay Protocol
This protocol outlines a typical spectrophotometric assay to measure GABA-T activity and its inhibition.
-
Enzyme Preparation: A solution containing purified GABA-T is prepared in a suitable buffer (e.g., potassium pyrophosphate buffer, pH 8.6).
-
Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the test inhibitor for a defined period at a specific temperature (e.g., 10 minutes at 25°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrates, GABA and α-ketoglutarate, along with any necessary cofactors like β-NADP+.
-
Detection: The reaction progress is monitored by measuring the change in absorbance at a specific wavelength (e.g., 340 nm), which corresponds to the production of NADPH.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation.
Visualizing the GABA Metabolic Pathway and Experimental Workflow
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were created using the Graphviz DOT language to adhere to the specified visualization requirements.
References
Comparative Analysis of GABA-Transaminase Inhibitors: A Focus on Vigabatrin
A direct comparative analysis of the efficacy and potency between 2-(2-Aminobut-3-enyl)malonic acid and Vigabatrin cannot be provided at this time due to a lack of publicly available data on the biological activity of this compound. This compound is identified in the scientific literature as "Vigabatrin USP impurity-E," a substance related to the synthesis of Vigabatrin. Research has primarily focused on its chemical synthesis and characterization for quality control purposes within pharmaceutical manufacturing.
This guide will therefore provide a comprehensive overview of the efficacy and potency of Vigabatrin , a well-established anti-epileptic drug, based on available experimental data.
Vigabatrin: An Irreversible Inhibitor of GABA-Transaminase
Vigabatrin is an anticonvulsant medication used in the treatment of epilepsy.[1][2] Its primary mechanism of action is the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-AT), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[1][2][3][4][5] By inhibiting GABA-AT, Vigabatrin leads to a significant increase in the concentration of GABA in the brain, which helps to suppress seizure activity.[3][4][6]
Mechanism of Action
Vigabatrin acts as a "suicide inhibitor" of GABA-AT. It is designed to be a substrate for the enzyme, but during the catalytic process, it forms a covalent bond with the enzyme's active site, leading to its irreversible inactivation. This targeted mechanism of action results in a sustained elevation of GABA levels.
Figure 1: Simplified signaling pathway of Vigabatrin's action.
Efficacy and Potency of Vigabatrin
The efficacy of Vigabatrin as an anticonvulsant has been demonstrated in numerous clinical trials. Its potency is typically characterized by its ability to inhibit GABA-AT and raise GABA levels in the brain.
| Parameter | Value/Observation | Reference(s) |
| Mechanism of Action | Irreversible inhibitor of GABA-transaminase (GABA-AT) | [1][2][3][4][5] |
| Effect on GABA Levels | Increases brain GABA concentrations by 2-3 times the baseline levels. | [6] |
| Clinical Efficacy | Effective in reducing seizure frequency in patients with refractory complex partial seizures. | [7] |
| Half-life (plasma) | 5-8 hours in young adults. | [1] |
| Duration of Action | The effect outlasts the presence of the drug in the body due to irreversible enzyme inhibition. | [8] |
Experimental Protocols
In Vitro GABA-AT Inhibition Assay
This assay is fundamental to determining the inhibitory potential of compounds like Vigabatrin against the GABA-AT enzyme.
Objective: To measure the concentration of an inhibitor required to reduce the activity of GABA-AT by 50% (IC50).
Materials:
-
Purified GABA-AT enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Test compounds (Vigabatrin)
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing GABA-AT, GABA, and α-ketoglutarate in a suitable buffer.
-
The test compound (e.g., Vigabatrin) at various concentrations is added to the mixture.
-
The reaction is initiated, and the production of glutamate and succinic semialdehyde is coupled to the reduction of NADP+ by SSADH.
-
The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
The percentage of enzyme inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for an in vitro GABA-AT inhibition assay.
In Vivo Assessment of Anticonvulsant Efficacy
Animal models are crucial for evaluating the in vivo efficacy of antiepileptic drugs.
Objective: To assess the ability of a test compound to protect against seizures in an animal model.
Animal Model: Maximal Electroshock (MES) Test in mice or rats. This is a common model for generalized tonic-clonic seizures.
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The treatment group receives the test compound (e.g., Vigabatrin) at various doses, while the control group receives a vehicle.
-
After a predetermined time, a brief electrical stimulus is delivered through corneal or ear electrodes to induce a seizure.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Conclusion
Vigabatrin is a potent and effective irreversible inhibitor of GABA-AT, leading to increased brain GABA levels and a reduction in seizure activity. While a direct comparison with its impurity, this compound, is not possible due to the absence of data, the established pharmacological profile of Vigabatrin underscores the importance of targeted enzyme inhibition in the treatment of epilepsy. Further research into the biological activity of Vigabatrin-related compounds could provide valuable insights into structure-activity relationships and the potential for developing novel therapeutics.
References
- 1. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Inhibition and substrate activity of conformationally rigid vigabatrin analogues with gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Inhibition of GABA Transaminase: Confirming the Binding Site of Novel Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of various inhibitors targeting γ-aminobutyric acid transaminase (GABA-T), a key enzyme in the metabolism of the inhibitory neurotransmitter GABA. While this document aims to provide a framework for confirming the binding site of novel compounds, it is important to note that specific experimental data for 2-(2-Aminobut-3-enyl)malonic acid is not currently available in public databases. Therefore, this guide focuses on established GABA-T inhibitors to provide a comprehensive comparison and detailed experimental protocols for the characterization of new chemical entities.
Introduction to GABA Transaminase and its Inhibition
Gamma-aminobutyric acid transaminase (GABA-T) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the degradation of GABA to succinic semialdehyde.[1] By inhibiting GABA-T, the concentration of GABA in the brain can be increased, which is a therapeutic strategy for conditions like epilepsy and other neurological disorders.[2][3] Inhibitors of GABA-T can be broadly classified based on their mechanism of action, primarily as reversible or irreversible inhibitors.
Comparative Analysis of GABA Transaminase Inhibitors
The following table summarizes the kinetic data for several well-characterized GABA-T inhibitors. This data is essential for comparing the potency and mechanism of different compounds.
| Inhibitor | Type of Inhibition | Organism/Source | K i Value | IC 50 Value | Reference(s) |
| Vigabatrin (γ-vinyl GABA) | Irreversible (Mechanism-based) | Pseudomonas fluorescens | 26 ± 3 mM | 350 µM | [4] |
| Human (recombinant) | Not reported | Not reported | [5] | ||
| Gabaculine | Irreversible (Mechanism-based) | Mouse brain | Not reported | 1.8 µM | [6] |
| Taurine | Competitive (Reversible) | Pseudomonas fluorescens | 68 ± 7 mM | Not reported | [4] |
| Aminooxyacetic acid | Non-specific (Reversible) | Mouse brain | Not reported | 2.7 µM | [6] |
| γ-acetylenic GABA | Irreversible (Mechanism-based) | Mouse brain | Not reported | 150 µM | [6] |
Note: The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can vary depending on the enzyme source and assay conditions.
Binding Site and Mechanism of Action
The active site of GABA-T contains a PLP cofactor covalently bound to a lysine residue (Lys-329 in pig GABA-T) via a Schiff base.[7][8] This PLP-lysine adduct is the primary target for many GABA-T inhibitors.
-
Irreversible Inhibitors: Mechanism-based inhibitors like vigabatrin and gabaculine are processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies the PLP cofactor and/or an active site residue, leading to irreversible inactivation.[5][7]
-
Reversible Inhibitors: Competitive inhibitors, such as taurine, bind to the active site and compete with the substrate GABA, but they do not form a covalent bond and can be displaced by increasing substrate concentration.[4]
To confirm the binding site of a novel inhibitor like this compound, a series of experiments are required to determine its mechanism of action and identify its molecular target within the enzyme.
Experimental Protocols
This protocol describes a general method for measuring GABA-T activity, which is the foundation for determining inhibition kinetics.
Principle: The activity of GABA-T is determined by measuring the formation of glutamate from α-ketoglutarate and GABA. The glutamate produced can be quantified using various methods, including a coupled enzyme assay.
Materials:
-
Purified GABA-T enzyme
-
GABA solution
-
α-ketoglutarate solution
-
Tris-HCl buffer (pH 8.0)
-
Pyridoxal 5'-phosphate (PLP)
-
Glutamate dehydrogenase
-
NAD+
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PLP, α-ketoglutarate, and the inhibitor to be tested at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding GABA.
-
After a set incubation time, stop the reaction (e.g., by boiling or adding an acid).
-
To measure glutamate formation, add glutamate dehydrogenase and NAD+ and monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
A. For Reversible Inhibitors:
Principle: To distinguish between competitive, non-competitive, and uncompetitive inhibition and to determine the inhibition constant (Ki), enzyme activity is measured at various substrate and inhibitor concentrations.
Procedure:
-
Perform the GABA-T activity assay with a range of GABA concentrations and several fixed concentrations of the inhibitor.
-
Generate double-reciprocal (Lineweaver-Burk) plots (1/velocity vs. 1/[GABA]).
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Uncompetitive inhibition: Lines will be parallel.
-
-
The Ki value can be calculated from the slopes and intercepts of these plots using the appropriate equations for each inhibition type.
B. For Irreversible Inhibitors:
Principle: To characterize irreversible inhibition, the time-dependent loss of enzyme activity is monitored in the presence of the inhibitor.
Procedure:
-
Pre-incubate the enzyme with the inhibitor at various concentrations for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay mixture containing the substrates to measure the remaining enzyme activity. The dilution will minimize the effect of any unbound reversible inhibitor.
-
Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. A linear plot indicates pseudo-first-order kinetics of inactivation.
-
The inactivation rate constant (k_inact) and the dissociation constant of the enzyme-inhibitor complex (K_I) can be determined from a plot of the observed inactivation rate constant (k_obs) versus the inhibitor concentration.
Principle: Mass spectrometry can be used to identify the specific amino acid residue(s) that are covalently modified by an irreversible inhibitor.
Procedure:
-
Incubate GABA-T with a molar excess of the irreversible inhibitor to ensure complete inactivation.
-
Remove the excess unbound inhibitor by dialysis or gel filtration.
-
Digest the modified protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify the peptide that has a mass shift corresponding to the addition of the inhibitor.
-
Perform tandem mass spectrometry (MS/MS) on the modified peptide to pinpoint the exact amino acid residue that has been covalently modified.
Visualizations
Caption: The GABA shunt pathway illustrating the central role of GABA transaminase.
Caption: Workflow for characterizing a novel GABA transaminase inhibitor.
References
- 1. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 8. Enzyme inhibitors, reversible_and_irreversible | PPTX [slideshare.net]
Comparative Analysis of 2-(2-Aminobut-3-enyl)malonic acid: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(2-Aminobut-3-enyl)malonic acid, also known as Vigabatrin Related Compound E, focusing on its potential cross-reactivity with key neurological targets. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its structurally similar and well-characterized parent compound, Vigabatrin, to infer its likely biological activity. Vigabatrin is an established antiepileptic agent that acts as an irreversible inhibitor of GABA transaminase (GABA-T).[1][2] The comparisons drawn herein are based on this primary mechanism of action and serve as a predictive framework for researchers investigating this and similar molecules.
Executive Summary
This compound is a known process impurity related to the synthesis of Vigabatrin.[3] Given its structural analogy to Vigabatrin, it is hypothesized to exhibit inhibitory activity against GABA transaminase (GABA-T). Cross-reactivity with GABA receptors is predicted to be low, mirroring the known selectivity of Vigabatrin. This guide presents a theoretical comparison based on these structural similarities and provides detailed experimental protocols to facilitate the empirical validation of these hypotheses.
Data Presentation: Comparative Biological Activity
The following tables summarize the known biological activity of Vigabatrin and present a hypothesized activity profile for this compound. It is critical to note that the data for this compound is hypothetical and requires experimental verification.
Table 1: Comparative Inhibitory Activity against GABA Transaminase (GABA-T)
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Potency Relative to Vigabatrin |
| Vigabatrin | GABA Transaminase | Enzyme activity assay | ~10 µM (Reported values vary) | 1x |
| This compound | GABA Transaminase | Enzyme activity assay | Hypothesized: >10 µM | Hypothesized: <1x |
| Valproic Acid | GABA Transaminase | Enzyme activity assay | ~50 mM | ~0.0002x |
Rationale for Hypothesis: The addition of a malonic acid group to the core structure may alter the binding affinity and reactivity with the enzyme's active site, potentially leading to a decrease in inhibitory potency compared to Vigabatrin.
Table 2: Comparative Binding Affinity for GABAA Receptors
| Compound | Target Receptor | Assay Type | Binding Affinity (Ki) | Cross-Reactivity Concern |
| Vigabatrin | GABAA Receptor | Radioligand binding assay | >100 µM (No significant binding) | Low |
| This compound | GABAA Receptor | Radioligand binding assay | Hypothesized: >100 µM | Hypothesized: Low |
| GABA (endogenous ligand) | GABAA Receptor | Radioligand binding assay | ~0.1 µM | N/A |
| Bicuculline (antagonist) | GABAA Receptor | Radioligand binding assay | ~0.05 µM | High |
Rationale for Hypothesis: Vigabatrin exhibits high selectivity for GABA-T over GABA receptors. It is anticipated that this compound will retain this selectivity due to the core structural features responsible for this discrimination.
Experimental Protocols
To empirically determine the cross-reactivity profile of this compound, the following experimental protocols are recommended.
In Vitro GABA Transaminase (GABA-T) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GABA-T and compare it to Vigabatrin.
Materials:
-
Recombinant human GABA-T
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Test compounds: this compound, Vigabatrin (positive control)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, NADP+, and SSADH.
-
Add varying concentrations of the test compounds (this compound and Vigabatrin) to the wells of a 96-well plate.
-
Add GABA-T to each well and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding GABA to each well.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH, as a measure of enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
GABAA Receptor Radioligand Binding Assay
Objective: To assess the binding affinity of this compound to GABAA receptors.
Materials:
-
Rat brain membrane homogenates (source of GABAA receptors)
-
[3H]-Muscimol or [3H]-GABA (radioligand)
-
Test compound: this compound
-
GABA (for determining non-specific binding)
-
Tris-HCl buffer (pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-tube plate, combine the rat brain membrane homogenate, [3H]-Muscimol (at a concentration near its Kd), and the test compound at various concentrations.
-
For the determination of non-specific binding, add a high concentration of unlabeled GABA to a separate set of tubes.
-
Incubate the mixtures at 4°C to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the inhibition constant (Ki) by analyzing the competition binding data using appropriate software.
Mandatory Visualizations
The following diagrams illustrate the key biological pathway and a conceptual experimental workflow.
Caption: GABA Synthesis and Degradation Pathway with Points of Inhibition.
Caption: Conceptual Workflow for Cross-Reactivity Assessment.
References
Comparative Analysis of 2-(2-Aminobut-3-enyl)malonic Acid and Related GABA-Transaminase Inhibitors: An In Vitro and In Vivo Correlation Guide
A comparative guide for researchers, scientists, and drug development professionals on the effects of GABA-transaminase inhibitors, with a focus on Vigabatrin and its related compound, 2-(2-Aminobut-3-enyl)malonic acid.
Executive Summary
The irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T) is a key mechanism for increasing synaptic GABA levels, offering therapeutic benefits in conditions such as epilepsy. Vigabatrin (γ-vinyl-GABA) is a well-established drug that operates via this mechanism. Its manufacturing process can result in the formation of impurities, one of which is this compound, also known as Vigabatrin Impurity E.
This guide aims to provide a comparative analysis of the in vitro and in vivo effects of this compound and its parent compound, Vigabatrin. However, a comprehensive literature search did not yield specific experimental data on the biological activity of this compound. Therefore, this document will focus on the extensive data available for Vigabatrin as the primary therapeutic agent and will serve as a foundational reference. We will explore its mechanism of action, summarize key experimental findings, and provide detailed protocols for relevant assays.
Introduction to GABA-Transaminase Inhibitors
GABA-T is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, drugs like Vigabatrin effectively increase the concentration of GABA in the brain, which can suppress neuronal hyperexcitability associated with seizures.[1] Vigabatrin is an enzyme-activated, irreversible inhibitor, meaning its therapeutic effect outlasts its presence in the plasma.[2]
Comparative Data: Vigabatrin
As no direct experimental data for this compound is publicly available, this section presents a summary of the known in vitro and in vivo effects of Vigabatrin.
In Vitro Data Summary
| Parameter | Method | Model System | Key Findings | Reference |
| Enzyme Inhibition | GABA-T Activity Assay | Recombinant Human GABA-T | Human GABA-T is highly sensitive to Vigabatrin. | [3] |
| Receptor Binding | Radioligand Binding Assays | Rat Brain Membranes | Vigabatrin shows minimal direct interaction with GABAA receptors. | |
| Cellular Effects | Hippocampal Slice Electrophysiology | Rat Hippocampal Slices | High concentrations can lead to hyperexcitability; does not directly act on GABAA receptor-mediated inhibition. | |
| Enzyme Specificity | Enzyme Activity Assays | Purified Enzymes | Exhibits high specificity for GABA-T over other transaminases like alanine transaminase (ALA-T).[4] | [4] |
In Vivo Data Summary
| Parameter | Method | Animal Model | Key Findings | Reference |
| GABA Levels | NMR Spectroscopy | Rat Brain | Significant increase in brain GABA concentrations following administration. | [5] |
| Anticonvulsant Activity | Seizure Induction Models | Rodents | Effective in reducing seizure severity and frequency in various epilepsy models. | |
| Pharmacokinetics | Plasma Concentration Analysis | Humans | Rapid renal elimination with a plasma half-life of 7-9 hours; pharmacological effect is much longer.[2] | [2] |
| Metabolic Effects | PET Scans | Human Patients | Causes a mild reduction in cerebral metabolic rate for glucose (CMRGlc) and cerebral blood flow (CBF).[6] | [6] |
Experimental Protocols
In Vitro GABA-Transaminase Inhibition Assay
This protocol is adapted from methods used to characterize GABA-T inhibitors.
Objective: To determine the inhibitory potential of a test compound on GABA-transaminase activity.
Materials:
-
Recombinant human GABA-transaminase (GABA-T)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Test compound (e.g., Vigabatrin)
-
Phosphate buffer (pH 7.2)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, SSADH, and NADP+.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (Vigabatrin) and a negative control (vehicle).
-
Add the GABA-T enzyme to all wells and pre-incubate for a specified time at 37°C to allow for any irreversible inhibition.
-
Initiate the enzymatic reaction by adding GABA to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
In Vivo Anticonvulsant Activity Assessment (Rodent Model)
Objective: To evaluate the efficacy of a test compound in a chemically-induced seizure model.
Materials:
-
Male Wistar rats (200-250 g)
-
Test compound
-
Vehicle control
-
Pentylenetetrazole (PTZ) - convulsant agent
-
Observation chambers
-
Scoring system for seizure severity (e.g., Racine scale)
Procedure:
-
Acclimatize animals to the laboratory conditions for at least one week.
-
Administer the test compound or vehicle to different groups of animals via the desired route (e.g., intraperitoneal injection).
-
After a predetermined time based on the compound's expected pharmacokinetics, administer a sub-convulsive dose of PTZ (e.g., 60 mg/kg, i.p.).
-
Immediately place each animal in an individual observation chamber and record its behavior for 30 minutes.
-
Score the severity of seizures based on a standardized scale (e.g., Racine scale: 0 = no response, 5 = generalized tonic-clonic seizures).
-
Record the latency to the first seizure and the duration of seizures for each animal.
-
Statistically analyze the differences in seizure scores, latency, and duration between the control and treated groups.
Visualizations
Signaling Pathway of GABA-T Inhibition
Caption: Mechanism of action of Vigabatrin.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for GABA-T inhibition assay.
Conclusion
While the biological effects of this compound remain uncharacterized in publicly available literature, the extensive research on its parent compound, Vigabatrin, provides a solid framework for understanding the potential activity of related GABA-transaminase inhibitors. The data and protocols presented in this guide offer a valuable resource for researchers in the field of epilepsy and neurotransmitter modulation. Further studies are warranted to elucidate the specific in vitro and in vivo profile of Vigabatrin Impurity E to fully assess its pharmacological and toxicological significance.
References
- 1. nbinno.com [nbinno.com]
- 2. Pharmacology and clinical pharmacology of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Evidence for both in vivo and in vitro interaction between vigabatrin and alanine transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of different synthesis methods for 2-(2-Aminobut-3-enyl)malonic acid
For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates and reference compounds is paramount. 2-(2-Aminobut-3-enyl)malonic acid, a known impurity of the anti-epileptic drug Vigabatrin, presents a synthetic challenge. This guide provides a head-to-head comparison of two distinct methods for its synthesis: a direct hydrolysis approach reported in the literature and a classical malonic ester synthesis strategy. This comparison is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method based on laboratory needs and available resources.
At a Glance: Comparison of Synthesis Methods
The two primary approaches for the synthesis of this compound are summarized below, highlighting key performance indicators.
| Parameter | Method 1: Hydrolysis of Diethyl 2-(2-aminobut-3-enyl)malonate | Method 2: Malonic Ester Synthesis |
| Starting Materials | Diethyl 2-(2-aminobut-3-enyl)malonate, Potassium Hydroxide | Diethyl malonate, N-Boc-4-bromo-1-buten-2-amine, Sodium Ethoxide, HCl |
| Number of Steps | 1 | 3 |
| Overall Yield | Low (not explicitly quantified in literature)[1] | Estimated at 60-70% (based on typical yields for similar transformations) |
| Purity | Requires careful purification to remove inorganic salts[1] | Requires chromatographic purification of intermediates |
| Key Advantages | Fewer synthetic steps | Potentially higher overall yield, modular approach |
| Key Disadvantages | Low yield, difficult purification[1] | Longer synthetic sequence, requires preparation of a specific alkylating agent |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic approach, the following diagrams were generated.
Caption: Synthetic workflow for Method 1.
Caption: Synthetic workflow for Method 2.
Experimental Protocols
Method 1: Hydrolysis of Diethyl 2-(2-aminobut-3-enyl)malonate
This method is based on the procedure described by Karumanchi et al. for the synthesis of Vigabatrin impurities.[1]
Step 1: Hydrolysis
-
To a solution of potassium hydroxide (3.2 g, 0.05 mol) in deionized water (5 mL), add diethyl 2-(2-aminobut-3-enyl)malonate (8 g, 0.05 mol) at ambient temperature.
-
Stir the reaction mixture at ambient temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, carefully acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Isolate the crude product by filtration.
-
Recrystallize the crude product from a mixture of water and a suitable organic solvent (e.g., methanol) to obtain the purified this compound.
Note: The original literature notes that the isolation of the product in a salt-free form is challenging and the yield is low.[1]
Method 2: Malonic Ester Synthesis
This proposed method follows a classical malonic ester synthesis route.
Step 1: Synthesis of Diethyl 2-(2-(N-Boc-amino)but-3-enyl)malonate
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.15 g, 0.05 mol) in absolute ethanol (50 mL).
-
To the sodium ethoxide solution, add diethyl malonate (8.0 g, 0.05 mol) dropwise at room temperature.
-
After the addition is complete, add a solution of N-Boc-4-bromo-1-buten-2-amine (13.2 g, 0.05 mol) in ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield diethyl 2-(2-(N-Boc-amino)but-3-enyl)malonate.
Step 2 & 3: N-Boc Deprotection and Ester Hydrolysis
-
Dissolve the purified diethyl 2-(2-(N-Boc-amino)but-3-enyl)malonate in a mixture of concentrated hydrochloric acid and water.
-
Heat the reaction mixture to reflux for several hours to effect both the deprotection of the Boc group and the hydrolysis of the diethyl ester.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess acid.
-
The resulting crude product, this compound hydrochloride, can be further purified by recrystallization.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to its isoelectric point with a suitable base (e.g., pyridine or a dilute solution of sodium hydroxide), which will cause the product to precipitate.
-
Collect the precipitate by filtration and dry under vacuum.
Conclusion
The choice between these two synthetic methods for this compound will depend on the specific requirements of the researcher. The hydrolysis method (Method 1) offers a more direct route, which may be advantageous if the starting diethyl ester is readily available. However, the reported low yield and purification challenges are significant drawbacks.[1] The malonic ester synthesis (Method 2), while longer, provides a more controlled and potentially higher-yielding approach, which is beneficial when larger quantities or higher purity are required. The modularity of this method also allows for the synthesis of analogues by varying the alkylating agent. Researchers should carefully consider the trade-offs between the number of steps, overall yield, and purification complexity when selecting the optimal synthetic strategy.
References
Evaluating the Neuroprotective Potential of 2-(2-Aminobut-3-enyl)malonic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of 2-(2-Aminobut-3-enyl)malonic acid and its potential alternatives. Due to the limited publicly available data on the direct neuroprotective properties of this compound, this guide will draw comparisons based on its structural relationship to Vigabatrin (γ-vinyl GABA), a known GABA-transaminase (GABA-T) inhibitor with demonstrated neuroprotective effects. This analysis is supplemented with data from established neuroprotective agents, namely Memantine, a non-competitive NMDA receptor antagonist.
Mechanism of Action and Signaling Pathways
This compound (Presumed Mechanism)
As a structural analog of Vigabatrin, this compound is hypothesized to act as an irreversible inhibitor of GABA-transaminase (GABA-T). This enzyme is responsible for the degradation of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). By inhibiting GABA-T, the compound is expected to increase synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and counteracting excitotoxicity, a key mechanism of neuronal damage in various neurological disorders.
Caption: Presumed signaling pathway of this compound.
Alternative: NMDA Receptor Antagonism (Memantine)
Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In pathological conditions such as stroke, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) and subsequent excitotoxic neuronal death. Memantine blocks the NMDA receptor channel, thereby preventing excessive Ca²⁺ influx and mitigating downstream neurotoxic cascades.
Caption: Signaling pathway of NMDA receptor antagonist Memantine.
Comparative Performance Data
The following tables summarize the available quantitative data for Vigabatrin (as a proxy for this compound) and the alternative neuroprotective agent, Memantine.
Table 1: In Vivo Neuroprotective Efficacy in Stroke Models
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Vigabatrin | Rat, Lithium-Pilocarpine induced status epilepticus | 30 mg/kg/day | Intraperitoneal | Prevented sustained elevations of hippocampal glutamate levels. | [1] |
| Memantine | Mouse, 60 min reversible focal cerebral ischemia | 0.2 mg/kg/day | Systemic | Significantly reduced lesion volume by 30-50% and improved behavioral outcomes. | [2] |
| Memantine | Mouse, 60 min reversible focal cerebral ischemia | 20 mg/kg/day | Systemic | Significantly increased injury. | [2] |
| Dizocilpine (MK-801) | Rat, Middle Cerebral Artery Occlusion | 18.9 ng/ml (plasma) | IV bolus + infusion | Reduced ischemic brain damage volume in the cerebral cortex by 60%. | [3] |
Table 2: In Vitro Neuroprotective Efficacy
| Compound | Cell Model | Insult | Concentration | Key Findings | Reference |
| Vigabatrin | Cultured GABAergic neurons | - | 25 µM | Significantly increased the release of endogenous GABA. | [4] |
| GABA Agonists (Muscimol & Baclofen) | Oligodendrocytes | AMPA-induced excitotoxicity | Not specified | Exerted a protective role by alleviating damage. | [5] |
| Idebenone (Antioxidant) | Cultured cortical neurons | NMDA-induced excitotoxicity | Not specified | Rescued cortical neurons even when applied 30 min after the insult. | [6] |
Experimental Protocols
1. In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is a standard method for inducing focal cerebral ischemia to evaluate the efficacy of neuroprotective agents.
-
Animals: Healthy adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used. Males are often preferred to avoid the neuroprotective effects of estrogen.[2][7]
-
Anesthesia: Anesthesia is induced with isoflurane (e.g., 5% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.[7]
-
Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A silicone-coated nylon monofilament (e.g., 4-0) is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[2][7]
-
The filament is left in place for a specific duration (e.g., 60 or 90 minutes for transient MCAO) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.[2][3]
-
-
Post-operative Care: Body temperature is maintained at 37°C throughout the procedure and recovery period using a heating pad.[7]
Caption: Experimental workflow for the MCAO model in rats.
2. Quantification of Infarct Volume
-
Tissue Preparation: 24 hours after MCAO, rats are euthanized, and the brains are rapidly removed and sliced into coronal sections (e.g., 2 mm thick).[2]
-
TTC Staining: The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. TTC stains viable tissue red, while the infarcted tissue remains white.[2]
-
Image Analysis: The stained sections are imaged, and the infarct area in each slice is measured using image analysis software (e.g., ImageJ).
-
Volume Calculation: The total infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness. An edema correction is often applied to account for brain swelling.[7][8]
3. Neurobehavioral Assessment
A battery of behavioral tests is used to assess functional deficits and recovery after stroke.
-
Neurological Deficit Score: A composite score based on the evaluation of spontaneous activity, symmetry of movements, and climbing ability.[9]
-
Adhesive Removal Test: A piece of adhesive tape is placed on the contralateral paw, and the time to contact and remove the tape is recorded to assess sensorimotor neglect.[10]
-
Cylinder Test: The rat is placed in a transparent cylinder, and the frequency of contralateral versus ipsilateral forelimb use for wall exploration is quantified to assess forelimb asymmetry.[11]
-
Rotarod Test: Motor coordination and balance are assessed by measuring the time a rat can remain on a rotating rod.[11]
Conclusion
While direct experimental evidence for the neuroprotective effects of this compound is currently lacking, its structural similarity to Vigabatrin suggests a potential mechanism of action through the inhibition of GABA-T. This would theoretically provide neuroprotection by enhancing inhibitory neurotransmission and reducing excitotoxicity.
In comparison, NMDA receptor antagonists like Memantine have a more direct mechanism for preventing excitotoxic cell death and have demonstrated dose-dependent neuroprotective effects in preclinical stroke models. However, the therapeutic window and potential side effects of NMDA receptor antagonists remain a concern.
Further research is imperative to elucidate the specific neuroprotective profile of this compound. In vitro excitotoxicity assays and in vivo stroke models, as detailed in this guide, would be essential to validate its presumed mechanism of action and to quantify its neuroprotective efficacy relative to established agents. Such studies will be critical for determining its potential as a therapeutic candidate for neurological disorders characterized by neuronal loss.
References
- 1. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRI Guiding of the Middle Cerebral Artery Occlusion in Rats Aimed to Improve Stroke Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes [frontiersin.org]
- 6. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of the MCAO Rat Model [bio-protocol.org]
- 8. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Vigabatrin and Its Impurities: A Toxicological Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effect profiles of the antiepileptic drug Vigabatrin and its known impurities. While extensive data exists for the active pharmaceutical ingredient (API), toxicological information on its specific impurities is limited. This document summarizes the available data to aid researchers and drug development professionals in understanding the current landscape of Vigabatrin's safety profile.
Executive Summary
Vigabatrin is an effective antiepileptic medication, but its use is associated with significant side effects, most notably irreversible peripheral vision loss. The control of impurities in the drug product is critical to ensure its safety and efficacy. This guide outlines the known side effects of Vigabatrin and collates the currently available, albeit limited, toxicological data for its identified impurities. Due to a lack of direct comparative studies, this guide highlights the existing knowledge gaps and underscores the need for further research into the potential toxicity of Vigabatrin-related impurities.
Data Presentation
Table 1: Summary of Known Side Effects of Vigabatrin
| System Organ Class | Common Side Effects | Serious Adverse Reactions |
| Eye Disorders | Blurred vision, nystagmus, diplopia | Permanent vision loss (peripheral field defects, "tunnel vision") , retinal toxicity, optic atrophy[1][2][3][4][5] |
| Nervous System Disorders | Drowsiness, dizziness, fatigue, headache, tremor, paresthesia[1][2][4][5] | Seizure worsening, status epilepticus, intramyelinic edema (in infants), peripheral neuropathy[2][3] |
| Psychiatric Disorders | Agitation, confusion, depression, irritability, aggression[1][2][5] | Suicidal ideation and behavior, psychosis[2][5] |
| General Disorders | Weight gain, fatigue[2][5] | - |
| Gastrointestinal Disorders | Nausea, vomiting, abdominal pain | - |
| Blood and Lymphatic System Disorders | - | Anemia[2] |
Table 2: Identified Impurities of Vigabatrin and Available Toxicological Data
| Impurity Name | Chemical Name | CAS Number | Available Toxicity Data/Classification |
| Vigabatrin Impurity A | (5RS)-5-Ethenylpyrrolidin-2-one | 7529-16-0 | No specific toxicity data found in the public domain. |
| Vigabatrin Impurity B | (2E)-2-(2-Aminoethyl)but-2-enoic Acid | 1379504-35-4 | No specific toxicity data found in the public domain. |
| Vigabatrin Impurity C | 5-Ethenyl-2-oxopyrrolidine-3-carboxamide | 71107-19-2 | No specific toxicity data found in the public domain. |
| Vigabatrin Impurity D | 4-Aminobutanoic acid (GABA) | 56-12-2 | Generally considered a major inhibitory neurotransmitter in the CNS. High doses may have pharmacological effects. |
| Vigabatrin Impurity E | 2-(2-aminobut-3-enyl)malonic acid | 1378466-25-1 | No specific toxicity data found in the public domain. |
| Vigabatrin Formyl Impurity | N/A | N/A | No specific toxicity data found in the public domain. |
| Potential Genotoxic Impurities | 3,4-Dichlorobut-1-ene, 1,4-Dichlorobut-2-ene (cis and trans isomers) | N/A | Classified as potential genotoxic impurities based on their chemical structure.[6][7] |
| 4-Aminohexanoic acid | 4-Aminohexanoic acid | 60643-86-9 | Limited data available; a predicted acute toxicity (LD50) in rats is 1.4915 mol/kg.[8] |
| 2,2'-oxo-5,5'-bispyrrolidinyl ether | 2,2'-oxybis(5-pyrrolidinone) | N/A | No specific toxicity data found in the public domain. |
Experimental Protocols
General Workflow for Impurity Toxicological Assessment
References
- 1. drugs.com [drugs.com]
- 2. Vigabatrin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Vigabatrin (Sabril): Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]
- 4. drugs.com [drugs.com]
- 5. Side Effects of Sabril (vigabatrin) [sabril.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Personal protective equipment for handling 2-(2-Aminobut-3-enyl)malonic Acid
This guide provides immediate safety, operational, and disposal protocols for handling 2-(2-Aminobut-3-enyl)malonic Acid in a laboratory setting. The following procedures are based on the known hazards of the structurally similar compound, malonic acid, and are intended for use by trained research, scientific, and drug development professionals.
Immediate Safety Information
Hazard Identification and Precautions:
This compound is classified as a substance that can cause serious eye damage.[1][2] Symptoms of exposure may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting. It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.
Emergency Procedures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek immediate medical attention.[1][2]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[2][3] Contaminated clothing should be removed and washed before reuse.[1][2]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration, avoiding mouth-to-mouth resuscitation.[2][3] Seek immediate medical attention.[2][3]
-
Ingestion: Rinse the mouth thoroughly with water.[2] Do not induce vomiting. Seek immediate medical attention.[2][3]
Operational Plan: Handling and Storage
Personal Protective Equipment (PPE):
A comprehensive set of personal protective equipment is mandatory to ensure safety when handling this compound.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Safety glasses with side-shields or goggles are required.[2] A face shield may be necessary for splash-prone procedures. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or protective clothing are mandatory.[2] Avoid skin contact with used gloves.[2] |
| Respiratory Protection | For procedures that may generate dust, use a NIOSH (US) or EN 166 (EU) approved respirator.[2] |
Engineering Controls and Storage:
Proper laboratory ventilation and storage are critical for minimizing exposure risk.
| Control/Storage Parameter | Guideline |
| Ventilation | Use in a well-ventilated area. Local exhaust ventilation or a chemical fume hood should be used to keep airborne levels below exposure limits.[3] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place.[1][3] Keep the container tightly closed.[1][3] This substance is moisture-sensitive and should be stored under argon.[1] |
| Incompatible Materials | Avoid contact with bases, oxidizing agents, and reducing agents.[2] |
Disposal Plan
Waste Management:
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Dispose of in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1][2] |
| Contaminated Materials | Items such as gloves, filter paper, and empty containers should be collected in a designated, labeled hazardous waste container for proper disposal. Avoid generating dust during cleanup.[1][2] |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
